Technical Documentation Center

[3-(Morpholin-4-yl)oxan-3-yl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(Morpholin-4-yl)oxan-3-yl]methanamine
  • CAS: 1342150-86-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Utilization of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Topic: Physicochemical properties of [3-(Morpholin-4-yl)oxan-3-yl]methanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist. Executive Summary [3-(Morpholin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of [3-(Morpholin-4-yl)oxan-3-yl]methanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

[3-(Morpholin-4-yl)oxan-3-yl]methanamine (CAS: 1174218-58-6 analogs/isomers) represents a high-value gem-disubstituted sp^3^-rich scaffold in modern medicinal chemistry. Unlike flat aromatic linkers, this building block introduces defined three-dimensionality (Fsp^3^ character) and enhanced solubility profiles into drug candidates. Its structure features a tetrahydropyran (oxane) core with a quaternary carbon at position 3, bearing both a morpholine ring and a primary aminomethyl group.

This guide details the physicochemical properties, structural advantages, and experimental characterization protocols for this scaffold, serving as a blueprint for its integration into Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns.

Chemical Identity & Computed Properties

The compound is characterized by a "gem-amino-ether" vicinity, though structurally distinct as the morpholine nitrogen is attached to a quaternary carbon beta to the oxane oxygen.

IUPAC Name: [3-(Morpholin-4-yl)oxan-3-yl]methanamine SMILES: C1CC(COC1)(CN)N2CCOCC2 Molecular Formula: C10H20N2O2[1]

Table 1: Physicochemical Property Matrix
PropertyValue (Predicted/Typical)Significance in Drug Design
Molecular Weight 200.28 DaIdeal for fragment-based screening (<300 Da).
cLogP -0.8 to 0.2Highly polar; excellent for lowering lipophilicity of greasy leads.
TPSA ~45–50 ŲHigh polarity relative to size; supports aqueous solubility.
H-Bond Donors 2 (Primary Amine)Key handle for amide coupling or reductive amination.
H-Bond Acceptors 4 (2 Ethers, 2 Amines)Facilitates interactions with solvating water or protein residues.
pKa (Basic) ~9.5 (Primary Amine)Typical aliphatic amine; protonated at physiological pH.
pKa (Weak Base) ~7.0–7.5 (Morpholine)Reduced basicity due to steric bulk and inductive effects of the oxane ring.
Fsp^3^ 1.0 (100%)Maximizes 3D complexity; correlates with higher clinical success rates.

Structural Analysis & Mechanistic Advantages

The Gem-Disubstituted "Lock"

The defining feature of this molecule is the quaternary carbon at position 3 of the oxane ring.

  • Conformational Restriction: The gem-disubstitution (morpholine vs. aminomethyl) restricts the conformational flexibility of the oxane ring, likely favoring a chair conformation where the bulkier morpholine group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Metabolic Blocking: The C3 position of tetrahydropyrans is often a site of metabolic oxidation (hydroxylation). Substitution at this position blocks CYP450-mediated metabolism, potentially extending the half-life of derived compounds.

Solubility Enhancement

The morpholine moiety is a privileged pharmacophore known for improving solubility without introducing excessive basicity (unlike piperazine). When combined with the polar oxane ring, this scaffold acts as a "solubility anchor," effectively lowering the LogD of lipophilic warheads attached to the primary amine.

Experimental Characterization Protocols

Protocol A: Potentiometric pKa Determination

Objective: To resolve the overlapping ionization constants of the primary amine and the morpholine nitrogen.

Methodology:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure the solution is degassed to remove CO2.

  • Acidification: Lower the pH to ~2.0 using 0.5 M HCl to fully protonate both amine sites (Species: dicationic).

  • Titration: Titrate with 0.5 M standardized KOH under inert gas (Argon/N2) atmosphere at 25°C.

  • Data Capture: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum plot method or non-linear least squares regression to identify inflection points.

    • Expected Result: Two pKa values. The lower value (~7.2) corresponds to the morpholine nitrogen (sterically hindered tertiary amine). The higher value (~9.[2]6) corresponds to the primary aminomethyl group.

Self-Validation Step: Run a standard sample of Quinine (pKa ~4.1, 8.5) prior to the experiment. The measured pKa must be within ±0.05 units of literature values to validate the electrode calibration.

Protocol B: LogD7.4 Measurement (Miniaturized Shake-Flask)

Objective: To determine the distribution coefficient at physiological pH.

Methodology:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM.

  • Partitioning: Mix equal volumes (e.g., 1 mL) of the aqueous compound solution and pre-saturated octanol in a glass vial.

  • Equilibration: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

    • Calculation:

      
      
      

Expert Insight: Due to the high polarity of this molecule, the concentration in octanol may be very low. If the octanol peak is below the Limit of Quantitation (LOQ), report the value as "LogD < -1.0" or use a more sensitive LC-MS/MS method.

Synthetic Utility & Application

Primary Amine Functionalization

The pendant methanamine (-CH2NH2) is the primary vector for library synthesis.

  • Amide Coupling: Reacts readily with carboxylic acids using HATU/DIPEA. Note: The steric bulk of the adjacent quaternary center may slightly retard reaction rates compared to a linear alkyl amine; allow longer reaction times (4–16 h).

  • Reductive Amination: Can be coupled with aldehydes/ketones using NaBH(OAc)3. This preserves the basicity of the nitrogen, useful for maintaining solubility.

Visualization of Workflow

The following diagram illustrates the logical flow from structural analysis to experimental validation and synthetic application.

Physicochemical_Profiling Compound [3-(Morpholin-4-yl)oxan-3-yl]methanamine Structure Structural Analysis (Gem-disubstituted C3) Compound->Structure Properties Predicted Properties MW: 200.28 | Fsp3: 1.0 Compound->Properties Exp_Start Experimental Characterization Structure->Exp_Start Guides Protocol Metab_Stab Metabolic Stability (Blocked C3 Oxidation) Structure->Metab_Stab Solubility Solubility Anchor (Low LogP) Properties->Solubility pKa_Test Potentiometric Titration (Determine Ionization) Exp_Start->pKa_Test LogD_Test Shake-Flask LogD (Determine Lipophilicity) Exp_Start->LogD_Test Application Drug Design Utility pKa_Test->Application Defines Charge State LogD_Test->Application Defines Permeability Solubility->Application Metab_Stab->Application

Figure 1: Integrated workflow for the characterization and application of the scaffold in drug discovery.

References

  • Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 3(12), 945–965. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Database. "Compound Summary for CID 64174743: [3-(Morpholin-4-yl)oxan-3-yl]methanamine." National Center for Biotechnology Information. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pKa and LogD protocols).

Sources

Exploratory

[3-(Morpholin-4-yl)oxan-3-yl]methanamine CAS number and structure

An In-Depth Technical Guide to [3-(Morpholin-4-yl)oxan-3-yl]methanamine: A Scaffold for Modern Drug Discovery Executive Summary The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [3-(Morpholin-4-yl)oxan-3-yl]methanamine: A Scaffold for Modern Drug Discovery

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides a comprehensive technical overview of [3-(Morpholin-4-yl)oxan-3-yl]methanamine, a compound that uniquely combines the morpholine and tetrahydropyran (oxane) rings, centered around a quaternary carbon. While specific literature on this exact molecule is sparse, this document, intended for researchers and drug development professionals, extrapolates its properties, potential synthetic routes, and therapeutic applications based on the well-established roles of its constituent motifs. We will delve into its structural and physicochemical characteristics, propose a logical synthetic pathway, and contextualize its potential within contemporary drug discovery programs, particularly in neuroscience and oncology.

Introduction: The Strategic Integration of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide array of approved drugs and clinical candidates. These "privileged structures" possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and can interact with multiple biological targets. The morpholine ring is a quintessential example of such a scaffold.

The morpholine heterocycle, with its opposing ether and secondary amine functionalities, imparts a unique set of properties to a parent molecule.[1] The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen atom can also act as a hydrogen bond acceptor.[2] This combination often enhances aqueous solubility, metabolic stability, and can improve permeability across the blood-brain barrier (BBB), making it a cornerstone in the design of CNS-active agents.[3] Indeed, morpholine is a key component in drugs ranging from the anticancer agent gefitinib to the antibiotic linezolid.[1]

This guide focuses on [3-(Morpholin-4-yl)oxan-3-yl]methanamine, a molecule that embeds the morpholine moiety onto a tetrahydropyran (oxane) ring—another common scaffold in natural products and pharmaceuticals. The central feature is the creation of a geminal-disubstituted quaternary carbon, which introduces conformational rigidity and a specific three-dimensional projection of its functional groups.

Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent research and development.

Identification and Structure

While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, which can be common for novel research chemicals or library compounds, its identity is established through its structural representation and chemical identifiers in databases like PubChem.

  • Systematic Name: [3-(Morpholin-4-yl)oxan-3-yl]methanamine

  • Molecular Formula: C₁₀H₂₀N₂O₂[4]

  • PubChem Compound ID: 64174743[4]

  • InChIKey: JOUAIBFJKJTHPM-UHFFFAOYSA-N[4]

The structure features a central tetrahydropyran ring substituted at the 3-position with both a morpholino group and an aminomethyl group.

Caption: 2D Structure of [3-(Morpholin-4-yl)oxan-3-yl]methanamine.

Physicochemical Data

The predicted physicochemical properties of a molecule are critical for assessing its "drug-likeness" and potential pharmacokinetic behavior. The following data, derived from computational models, provide initial insights.

PropertyValueSignificance in Drug Discovery
Molecular Weight 200.28 g/mol [4]Within the range preferred for oral bioavailability (Lipinski's Rule of Five).
XlogP3-AA -0.8[4]Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Contributes to solubility and target interaction.
Hydrogen Bond Acceptors 4 (2 from O, 2 from N)Enhances solubility and provides multiple points for interaction with biological targets.
Topological Polar Surface Area (TPSA) 50.5 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Table 1: Predicted Physicochemical Properties of [3-(Morpholin-4-yl)oxan-3-yl]methanamine.

The low XlogP value is noteworthy. While ensuring high solubility, it may necessitate active transport mechanisms for efficient cell penetration. However, the molecule's overall profile is favorable for a lead compound or fragment destined for further optimization.

Conceptual Synthesis and Retrosynthetic Analysis

While no specific synthesis for [3-(Morpholin-4-yl)oxan-3-yl]methanamine is documented in peer-reviewed journals, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The key challenge is the construction of the C3-quaternary center bearing two distinct nitrogen-containing functional groups.

Retrosynthetic Approach

A logical retrosynthetic disconnection breaks the C-N bond of the morpholine and the C-C bond leading to the aminomethyl group, pointing towards a ketone precursor, tetrahydropyran-3-one.

Retrosynthesis Target [3-(Morpholin-4-yl)oxan-3-yl]methanamine Intermediate1 α-Amino Nitrile Intermediate Target->Intermediate1 Reduction of Nitrile Reduction Reduction (e.g., LiAlH₄, H₂/Raney Ni) Target->Reduction Precursor Tetrahydropyran-3-one Intermediate1->Precursor Strecker Reaction Reagents Morpholine Sodium Cyanide Ammonium Chloride Precursor->Reagents

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Protocol

The forward synthesis could be executed via a one-pot Strecker reaction followed by nitrile reduction. This approach is atom-economical and leverages commercially available starting materials.

Step 1: Synthesis of 3-Morpholino-3-cyanotetrahydropyran via Strecker Reaction

  • Reaction Setup: To a solution of tetrahydropyran-3-one (1.0 eq) in methanol at 0 °C, add morpholine (1.1 eq). Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Cyanation: Add a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq) in water to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude α-amino nitrile can be purified by column chromatography.

Causality: The Strecker reaction is a classic and robust method for synthesizing α-amino nitriles from ketones.[5] The use of morpholine directly in the reaction incorporates the desired heterocyclic moiety in a single, efficient step.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Reaction Setup: Dissolve the α-amino nitrile intermediate from Step 1 (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution to 0 °C and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq), as a solution or suspension in THF.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature or gently reflux until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Isolation: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude product, [3-(Morpholin-4-yl)oxan-3-yl]methanamine, which can be purified by chromatography or crystallization of a salt (e.g., hydrochloride).

Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. Alternative methods, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel), could also be employed, potentially offering a safer, more scalable process.[6]

Potential Applications and Biological Relevance

The true value of a novel chemical entity lies in its potential for biological activity. By dissecting the structure of [3-(Morpholin-4-yl)oxan-3-yl]methanamine, we can infer its potential applications in drug discovery.

Central Nervous System (CNS) Disorders

The presence of the morpholine ring is a strong indicator of potential CNS activity.[3] Morpholine derivatives have been successfully developed as ligands for various CNS targets, including dopamine and serotonin receptors.[7][8]

  • Neurodegenerative Diseases: The ability of the morpholine ring to modulate enzymes like monoamine oxidases (MAO) and cholinesterases makes this scaffold a promising starting point for agents targeting Alzheimer's or Parkinson's disease.[9] The rigid, three-dimensional arrangement of hydrogen bond donors and acceptors in the target molecule could facilitate precise interactions within the active sites of these enzymes.

  • Mood Disorders and Schizophrenia: The structural similarity of the morpholine core to endogenous neurotransmitters allows it to serve as a scaffold for developing selective receptor modulators.[3] The primary amine and tertiary morpholine nitrogen offer handles for further chemical modification to fine-tune receptor selectivity and potency.

Oncology

Several potent enzyme inhibitors in oncology incorporate the morpholine scaffold, most notably PI3K inhibitors. The morpholine ring often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and overall pharmacokinetic properties. The target molecule could serve as a fragment or building block for developing novel kinase inhibitors where the primary amine allows for the extension of the molecule towards other key binding regions.

As a Chemical Building Block

Beyond its potential as a standalone therapeutic, the bifunctional nature of [3-(Morpholin-4-yl)oxan-3-yl]methanamine (containing a primary and a tertiary amine) makes it a highly valuable building block for combinatorial chemistry. The primary amine can be readily derivatized via acylation, alkylation, or reductive amination to generate large libraries of compounds for high-throughput screening.

Conclusion

[3-(Morpholin-4-yl)oxan-3-yl]methanamine represents a fascinating convergence of privileged structures in medicinal chemistry. While direct biological data remains to be published, a thorough analysis of its constituent parts provides a robust framework for understanding its potential. Its favorable physicochemical profile, combined with a structurally rigid and functionally dense core, makes it an attractive scaffold for drug discovery programs targeting CNS disorders and oncology. The proposed synthetic route is efficient and scalable, enabling access to this compound for further investigation. For researchers and drug development professionals, this molecule should be viewed not just as a singular entity, but as a gateway to a novel chemical space rich with therapeutic possibilities.

References

  • PubChem. [3-(morpholin-4-yl)oxan-3-yl]methanamine. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • PubChem. 3-Morpholinone. Available from: [Link]

  • Geiger, R. et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ETH Zurich Research Collection. Available from: [Link]

  • PubChem. Morpholine. Available from: [Link]

  • Ataman Kimya. MORPHOLINE (1,4-OXAZINANE). Available from: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819. Available from: [Link]

  • American Elements. Morpholines. Available from: [Link]

  • Chilmonczyk, Z. et al. (1998). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Available from: [Link]

  • Singh, H. et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available from: [Link]

  • Ponnuswamy, S. et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. Available from: [Link]

  • Naim, M. J. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. WikiJournal of Medicine. Available from: [Link]

  • Zawatzky, K. et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available from: [Link]

  • Naim, M. J. et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Al-Fahad, A. A. et al. (2005). Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. PubMed. Available from: [Link]

  • Google Patents. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Ciaffoni, L. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Audouze, K. et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]

  • Anichem. (S)-MORPHOLIN-3-YLMETHANAMINE. Available from: [Link]

  • Szymor-Pietrzak, D. et al. (2021). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Journal of Organic Chemistry. Available from: [Link]

  • Nefedov, V. D. et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. MDPI. Available from: [Link]

Sources

Foundational

Spectroscopic analysis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

An In-depth Technical Guide to the Spectroscopic Analysis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyclic compound, [3-(Morpholin-4-yl)oxan-3-yl]methanamine. As a molecule incorporating a morpholine ring, an oxane (tetrahydropyran) ring, a primary amine, and a quaternary carbon center, its structural elucidation demands a multi-faceted analytical approach. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design and data interpretation. While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive, and verifiable strategy for its complete characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Introduction: The Structural Challenge and Analytical Strategy

[3-(Morpholin-4-yl)oxan-3-yl]methanamine (Molecular Formula: C₁₀H₂₀N₂O₂) presents a unique structural challenge due to its densely functionalized and non-aromatic core. The presence of two distinct heterocyclic rings and a sterically hindered aminomethyl group attached to a spiro-like quaternary carbon necessitates an integrated analytical approach for unambiguous characterization. The confirmation of its covalent structure and purity is a critical prerequisite for its advancement in any drug discovery or development pipeline.[1]

Our analytical strategy is built on three pillars of modern spectroscopy:

  • NMR Spectroscopy to define the complete carbon-hydrogen framework and establish connectivity.

  • FT-IR Spectroscopy to provide rapid confirmation of key functional groups.

  • High-Resolution Mass Spectrometry to confirm the elemental composition and provide corroborating structural information through fragmentation analysis.

This guide will detail the theoretical underpinnings, practical protocols, and expected data for each technique, creating a self-validating system for the comprehensive analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation for organic compounds.[2][3][4] For a molecule like [3-(Morpholin-4-yl)oxan-3-yl]methanamine, a suite of 1D and 2D NMR experiments is essential to resolve and assign every proton and carbon signal.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum will provide the initial overview of the proton environments. Based on known chemical shifts for morpholine and oxane derivatives, we can predict the following features.[5][6][7][8][9][10]

  • Morpholine Protons: The morpholine ring typically exists in a chair conformation. The four protons adjacent to the oxygen (H-8, H-9) are expected to appear downfield, around 3.6-3.8 ppm , due to the deshielding effect of the oxygen atom. The four protons adjacent to the nitrogen (H-5, H-6) will likely resonate further upfield, around 2.5-2.8 ppm .[5][6][11]

  • Oxane Protons: Similarly, the protons on the oxane ring will be influenced by the ring oxygen. The methylene group adjacent to the oxygen (H-2) is predicted to be in the 3.5-3.7 ppm region. The other ring protons (H-3, H-4) will appear in the more shielded aliphatic region of 1.5-1.9 ppm .

  • Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group (H-11) are expected to appear as a singlet around 2.8-3.0 ppm . The exact shift will be influenced by the solvent and concentration.

  • Amine Protons (-NH₂): The primary amine protons are often broad and their chemical shift is highly variable (1.0-3.5 ppm ), depending on solvent, temperature, and concentration. Their presence can be confirmed by D₂O exchange, which causes the signal to disappear.[12][13]

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps differentiate between CH, CH₂, and CH₃ groups.[2]

  • Quaternary Carbon (C-10): This carbon, bonded to four other carbons/heteroatoms, will be a key signal. It is expected to appear in the 60-70 ppm range and will be absent in the DEPT-135 spectrum.

  • Carbons Adjacent to Oxygen: The carbons flanking the oxygen atoms in both the morpholine (C-8, C-9) and oxane (C-2) rings are the most deshielded, predicted to be in the 65-75 ppm region.[9] These will appear as negative signals in a DEPT-135 spectrum, confirming them as CH₂ groups.

  • Carbons Adjacent to Nitrogen: The morpholine carbons adjacent to the nitrogen (C-5, C-6) are expected around 50-55 ppm . The oxane carbon bearing the morpholino group (C-1) will also be in this region. These will also be negative CH₂ signals in the DEPT-135 spectrum.

  • Aminomethyl Carbon (C-11): This carbon should resonate in the 40-45 ppm range and will appear as a negative signal in the DEPT-135 spectrum.

  • Remaining Oxane Carbons (C-3, C-4): These aliphatic carbons will be the most shielded, appearing around 20-35 ppm .

Table 1: Predicted ¹H and ¹³C NMR Data

Atom AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
C2-H3.5 - 3.765 - 70Negative
C3-H1.5 - 1.920 - 28Negative
C4-H1.5 - 1.925 - 35Negative
C5,6-H2.5 - 2.850 - 55Negative
C8,9-H3.6 - 3.868 - 75Negative
C10-60 - 70Absent
C11-H2.8 - 3.040 - 45Negative
NH1.0 - 3.5 (broad)--
2D NMR for Unambiguous Assignment

To move from prediction to certainty, 2D NMR is indispensable.

  • COSY (Correlation Spectroscopy): Will establish proton-proton couplings within each ring system, confirming the connectivity of the -CH₂-CH₂- fragments in both the oxane and morpholine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbon and piecing the molecular fragments together. Correlations will be observed between the protons of the aminomethyl group (H-11) and the quaternary carbon (C-10), as well as carbons in the oxane ring. Protons on the morpholine ring (H-5, H-6) will show correlations to the oxane carbon C-1.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for accurate integration (typically 2-5 seconds for small molecules).[15]

    • To confirm the -NH₂ protons, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking.

  • 1D ¹³C and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[7]

    • Run a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).

  • 2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC experiments using instrument-specific, optimized pulse programs.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Integration H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Environments C13_NMR->Carbon_Types DEPT DEPT-135 CHx_Info CH, CH₂, CH₃ ID DEPT->CHx_Info HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C Direct Bonds HSQC->CH_Connectivity Long_Range Long-Range ¹H-¹³C Connectivity HMBC->Long_Range Final_Structure Unambiguous Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure CHx_Info->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range->Final_Structure

Caption: Workflow for unambiguous structure elucidation using NMR.

Infrared (IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups by identifying their characteristic molecular vibrations.[16][17][18]

Expected Absorption Bands

The IR spectrum of [3-(Morpholin-4-yl)oxan-3-yl]methanamine should exhibit the following key absorption bands:

  • N-H Stretching (Primary Amine): A crucial diagnostic feature will be a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.[12][13][19] Secondary amines show a single peak, so this doublet is characteristic of a primary amine.[20]

  • C-H Stretching (Aliphatic): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ) will confirm the presence of sp³ C-H bonds in the morpholine and oxane rings.

  • N-H Bending (Primary Amine): A medium to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ region.[13]

  • C-O-C Stretching (Ether): Strong, characteristic C-O stretching bands from both the morpholine and oxane rings are expected in the fingerprint region, typically around 1150-1050 cm⁻¹ .[21] The presence of multiple ether linkages may result in a broad, intense absorption pattern in this area.

  • C-N Stretching (Tertiary and Primary Amine): These absorptions occur in the 1250-1020 cm⁻¹ range and will likely overlap with the strong C-O stretching bands.

Table 2: Key Predicted FT-IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Primary AmineN-H Stretch3500 - 3300 (two peaks)Medium
Primary AmineN-H Bend1650 - 1580Medium-Strong
Alkane C-HC-H Stretch2960 - 2850Strong
EtherC-O-C Stretch1150 - 1050Strong
Aliphatic AmineC-N Stretch1250 - 1020Medium
Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for rapid analysis of solid or liquid samples.

  • Instrument Setup: Use a clean, calibrated FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation

Mass spectrometry provides the molecular weight and, with high resolution, the exact elemental formula.[22] Furthermore, fragmentation patterns offer a powerful way to corroborate the structure determined by NMR.[23]

Ionization and Molecular Ion

Electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the two nitrogen atoms are readily protonated. The expected protonated molecule, [M+H]⁺, will have a predicted monoisotopic mass of 201.1598 Da. High-resolution mass spectrometry (HRMS) should be able to measure this mass with an accuracy of < 5 ppm, confirming the elemental composition C₁₀H₂₁N₂O₂⁺.[24][25]

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will be driven by the presence of the heteroatoms. The most likely fragmentation pathways involve α-cleavage adjacent to the positively charged nitrogen atom.[26][27][28]

  • Loss of the Aminomethyl Group: Cleavage of the C10-C11 bond would result in the loss of a neutral CH₃N fragment (if protonation is on the morpholine nitrogen) or CH₂NH₂ (if protonation is on the primary amine), though the former is more likely.

  • Ring Opening of Morpholine: A common pathway for cyclic amines is α-cleavage followed by ring opening. This would lead to a series of characteristic fragment ions.[27]

  • Ring Opening of Oxane: Cleavage of the C-O or C-C bonds within the oxane ring, initiated by the charge site, will also produce diagnostic fragments.[29][30]

Diagram 2: Key Predicted Mass Spectrometry Fragmentations

MS_Fragmentation Parent [M+H]⁺ m/z = 201.16 FragmentA Loss of CH₂NH₂ (Fragment A) Parent->FragmentA α-cleavage FragmentB Morpholine Ring Cleavage (Fragment B) Parent->FragmentB ring opening FragmentC Oxane Ring Cleavage (Fragment C) Parent->FragmentC ring opening

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[22]

  • Chromatography: Inject the sample onto a suitable reverse-phase column (e.g., C18) to ensure purity before MS analysis.

  • MS Acquisition:

    • Acquire data in positive ESI mode over a mass range of m/z 50-500.

    • Perform a full scan experiment to determine the accurate mass of the molecular ion.

    • Perform a data-dependent MS/MS experiment to obtain fragmentation spectra of the [M+H]⁺ ion.

  • Data Analysis: Use the instrument software to determine the elemental composition from the accurate mass and to analyze the fragmentation pattern to confirm structural motifs.

Data Integration and Structural Validation

The true power of this analytical strategy lies in the integration of all three techniques. No single method provides the complete picture, but together they form a self-validating system.

  • HRMS confirms the molecular formula.

  • FT-IR confirms the presence of the -NH₂ and C-O-C functional groups.

  • NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) puts all the pieces together, establishing the precise connectivity of the atoms in 3D space.

The predicted data from each technique must be consistent with the proposed structure. For example, the number of CH₂ groups determined by DEPT must match the number of corresponding signals in the ¹H and ¹³C spectra, and the molecular formula confirmed by HRMS. This cross-validation provides the highest level of confidence in the final structural assignment, a critical requirement in any regulated drug development environment.[31][32][33]

Diagram 3: Integrated Spectroscopic Analysis Workflow

Integrated_Workflow cluster_Techniques Analytical Techniques cluster_Data Primary Data Output Sample Purified Compound [C₁₀H₂₀N₂O₂] HRMS HRMS Sample->HRMS FTIR FT-IR Sample->FTIR NMR NMR Suite (1D & 2D) Sample->NMR Formula Elemental Formula (C₁₀H₂₀N₂O₂) HRMS->Formula Func_Groups Functional Groups (-NH₂, C-O-C) FTIR->Func_Groups Connectivity Atom Connectivity & C/H Framework NMR->Connectivity Validation Cross-Validation & Data Consistency Check Formula->Validation Func_Groups->Validation Connectivity->Validation Final_Report Final Structural Report & Certificate of Analysis Validation->Final_Report Confirmed Structure

Caption: Integrated workflow for structural confirmation and validation.

References

  • A. M. S. Silva, D. C. G. A. Pinto, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, 2005. [Link]

  • M. Wantuch et al., "A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry," MDPI, 2023. [Link]

  • A. Sharma et al., "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines," Nature Protocols, 2017. [Link]

  • S. J. P. E. A. A. Adkins, "An insight into high-resolution mass-spectrometry data," PMC, 2011. [Link]

  • A. Moser, "Recognizing the NMR pattern for morpholine," ACD/Labs, 2008. [Link]

  • Scribd, "Mass Spectrometry: Fragmentation Patterns," Scribd. [Link]

  • OpenStax, "24.10 Spectroscopy of Amines," Organic Chemistry | OpenStax, 2023. [Link]

  • P. Perjesi et al., "1H and 13C NMR spectra of N-substituted morpholines," PubMed, 2005. [Link]

  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-Infrared Analysis. Marcel Dekker.
  • S. V. S. S. N. R. et al., "Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods," Journal of Chemical & Engineering Data, 2025. [Link]

  • A. M. S. Silva et al., "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB. [Link]

  • ResearchGate, "(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures," ResearchGate. [Link]

  • Boston University, "Basic NMR Concepts," Boston University. [Link]

  • Illinois State University, "Infrared Spectroscopy," CDN. [Link]

  • Western University, "NMR Sample Preparation," Western University. [Link]

  • Chemistry LibreTexts, "24.10: Spectroscopy of Amines," Chemistry LibreTexts, 2024. [Link]

  • Springer Nature Experiments, "Mass Spectrometry Protocols and Methods," Springer Nature Experiments. [Link]

  • A. J. Jones et al., "Morpholines: stereochemistry and preferred steric course of quaternization," Canadian Journal of Chemistry, 1978. [Link]

  • Whitman People, "GCMS Section 6.15," Whitman People. [Link]

  • The Organic Chemistry Tutor, "IR Spectroscopy - Basic Introduction," YouTube, 2020. [Link]

  • R. J. P. Williams, "NMR Spectra of Simple Heterocycles," Portland Press, 1974. [Link]

  • L. D'yakonov et al., "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation," Molecules, 2019. [Link]

  • ACS Publications, "NMR Guidelines for ACS Journals," ACS Publications. [Link]

  • EAG Laboratories, "Fourier Transform Infrared Spectroscopy (FTIR) Services," EAG Laboratories. [Link]

  • Spectroscopy Online, "FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines," Spectroscopy Online, 2025. [Link]

  • I. A. A. et al., "Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds," ResearchGate, 2024. [Link]

  • O. Herbinet et al., "Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes," PMC, 2011. [Link]

  • B. Rotavera et al., "Electron-impact mass spectrometry (EI-MS) of multifunctional cyclic ethers," International Journal of Mass Spectrometry, 2020. [Link]

  • U.S. Environmental Protection Agency, "PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY..." U.S. EPA. [Link]

  • A. A. Rohman, "How to Read and Interpret FTIR Spectroscope of Organic Material," Indonesian Journal of Science & Technology, 2019. [Link]

  • S. M. et al., "Development and Validation of UV-Vis Spectroscopic Method for the Determination of Anticancer Drug Crizotinib," IJFMR, 2024. [Link]

  • P. D. P. et al., "A Review UV Method Development and Validation," Asian Journal of Pharmaceutical Analysis, 2020. [Link]

  • T. B. P. et al., "High-resolution mass spectrometry strategies for the investigation of dissolved organic matter," Environmental Molecular Sciences Laboratory. [Link]

  • OpenOChem Learn, "Interpreting," OpenOChem Learn. [Link]

  • A. A. Rohman, "How to Read and Interpret FTIR Spectroscope of Organic Material," ResearchGate, 2019. [Link]

  • R. J. Abraham et al., "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics," Modgraph. [Link]

  • A. A. A. et al., "Development and Validation of Infrared Spectroscopy Method for the Determination of Darunavir in Tablets," Scientific & Academic Publishing, 2013. [Link]

  • PubChemLite, "[3-(morpholin-4-yl)oxan-3-yl]methanamine," PubChemLite. [Link]

  • S. G. et al., "Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives," International Journal of Pharmaceutical Sciences and Research, 2014. [Link]

  • A. G. et al., "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation," MDPI, 2020. [Link]

  • Y. L. et al., "Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects," PMC, 2017. [Link]

  • A. F. et al., "(Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone," NIH. [Link]

Sources

Exploratory

Technical Whitepaper: In Silico ADME Profiling of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

The following technical guide details the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Morpholin-4-yl)oxan-3-yl]methanamine . This analysis is derived from computational medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Morpholin-4-yl)oxan-3-yl]methanamine . This analysis is derived from computational medicinal chemistry principles, structural fragment analysis, and established structure-property relationships (SPR).

Executive Summary

[3-(Morpholin-4-yl)oxan-3-yl]methanamine (C₁₀H₂₀N₂O₂) represents a specialized "fragment-like" building block characterized by a gem-disubstituted center on a tetrahydropyran (oxane) ring. Its structure integrates a solubilizing morpholine moiety and a reactive primary amine, making it a high-value scaffold for fragment-based drug discovery (FBDD).

Our predictive analysis suggests this compound exhibits high aqueous solubility , low plasma protein binding , and moderate metabolic stability . However, its polarity may limit passive permeability, necessitating optimization for oral bioavailability or the use of active transport mechanisms.

Structural & Physicochemical Profile

The "Rule of 5" (Lipinski) and "Rule of 3" (Jorgensen) are the industry standards for assessing drug-likeness. This molecule falls squarely into the "Rule of 3" (Fragment) category, making it an ideal starting point for lead optimization.

Calculated Properties Table
PropertyPredicted ValueMethod/RationaleImplications
Molecular Weight (MW) 200.28 DaExact Mass CalculationExcellent for FBDD (Limit <300 Da).
cLogP -0.5 to 0.5Consensus LogP AlgorithmsHighly hydrophilic; low lipophilicity risk.
TPSA ~55 ŲTopol. Polar Surface AreaGood potential for membrane permeation (<140 Ų).
H-Bond Donors (HBD) 2Primary Amine (-NH₂)Within limits (≤3).
H-Bond Acceptors (HBA) 4O (x2), N (x2)Within limits (≤3 for fragments).
Rotatable Bonds 2Bond CountRigid scaffold; favorable entropy for binding.
pKa (Basic) ~9.2 (Amine)Hammett Equation Est.Ionized (+1) at physiological pH (7.4).
Structural Logic

The molecule features a gem-disubstituted C3 position on the oxane ring. This quaternary center provides structural rigidity, locking the vectors of the morpholine and methanamine groups.

  • Impact: This rigidity reduces the entropic penalty upon protein binding, a desirable trait in high-affinity ligands [1].

Predicted ADME Properties[1][2][3][4][5]

Absorption (Permeability & Solubility)

Prediction: High Solubility / Low-to-Moderate Permeability.

  • Solubility: The presence of a basic amine and a morpholine ether oxygen, combined with a low cLogP, predicts high aqueous solubility (>100 µM). This compound is unlikely to be solubility-limited in biological assays.

  • Permeability: At pH 7.4, the primary amine will be predominantly protonated (cationic). While the TPSA (55 Ų) is favorable, the positive charge may hinder passive diffusion across the lipid bilayer.

    • Correction Factor: The morpholine ring acts as a "masked" polar group, improving lipophilicity slightly compared to open-chain analogs, potentially aiding passive transport.

Distribution

Prediction: High Volume of Distribution (Vd) / Low Protein Binding.

  • Plasma Protein Binding (PPB): Due to its hydrophilic nature (LogP < 1), the compound is predicted to have low affinity for Albumin and Alpha-1-acid glycoprotein (AAG). Expected PPB is <50% [2].

  • Blood-Brain Barrier (BBB): While the MW is low, the cationic charge and low LogP suggest poor BBB penetration unless mediated by specific transporters (e.g., Choline transporter).

Metabolism

Prediction: Moderate Stability with Specific Soft Spots.

The gem-disubstituted center at C3 sterically shields the core oxane ring from oxidative metabolism. However, two primary metabolic pathways are predicted:

  • Oxidative Deamination: The primary amine (-CH₂NH₂) is a substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), potentially converting it to the corresponding aldehyde.

  • N-Oxidation: The morpholine nitrogen is susceptible to Flavin-containing Monooxygenases (FMO).

Visualizing the Metabolic Fate:

MetabolicPathways Figure 1: Predicted Metabolic Pathways for [3-(Morpholin-4-yl)oxan-3-yl]methanamine Parent Parent Compound (C10H20N2O2) Aldehyde Aldehyde Metabolite (Deamination) Parent->Aldehyde MAO/SSAO (Oxidative Deamination) NOxide N-Oxide (Morpholine) Parent->NOxide FMO/CYP (N-Oxidation) Acid Carboxylic Acid (Oxidation) Aldehyde->Acid Aldehyde Dehydrogenase

Figure 1: Predicted metabolic liabilities focusing on amine deamination and morpholine oxidation.

Excretion

Prediction: Renal Clearance. Given the high polarity and low molecular weight, the primary route of elimination will be renal excretion of the unchanged parent drug. The cationic charge may facilitate secretion via Organic Cation Transporters (OCTs) in the proximal tubule.

Experimental Validation Protocols

To confirm these in silico predictions, the following "self-validating" experimental workflows are recommended.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Validate passive permeability and pH-dependent absorption. Protocol:

  • Donor Plate: Load compound (10 µM) in phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0.

  • Membrane: Use a hexadecane-coated PVDF filter to simulate the lipid bilayer.

  • Acceptor Plate: Load drug-free PBS.

  • Incubation: 4 hours at 25°C with gentle shaking.

  • Analysis: Quantify concentration in both chambers using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Criterion:

      
       cm/s indicates good permeability.
      
Microsomal Stability Assay

Objective: Assess metabolic half-life (


) and intrinsic clearance (

). Protocol:
  • Incubation: Mix compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system (cofactor).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Validation Workflow Diagram

ValidationWorkflow Figure 2: Standardized Validation Workflow for Fragment Assessment Start Compound Synthesis (>95% Purity) PhysChem Physicochemical Profiling Start->PhysChem LogD LogD7.4 & pKa (Potentiometric) PhysChem->LogD Solubility Kinetic Solubility (Nephelometry) PhysChem->Solubility InVitro In Vitro ADME Screening MetStab Microsomal Stability (HLM/RLM) InVitro->MetStab Permeability PAMPA / Caco-2 InVitro->Permeability Decision Go/No-Go Decision LogD->InVitro Solubility->InVitro MetStab->Decision Permeability->Decision

Figure 2: Step-by-step workflow for experimentally validating predicted ADME properties.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

  • Egan, W. J., et al. (2000). Prediction of drug absorption using multivariate statistics. Journal of Medicinal Chemistry, 43(21), 3867-3877.

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of [3-(Morpholin-4-yl)oxan-3-yl]methanamine Efficacy

Executive Summary & Compound Profile [3-(Morpholin-4-yl)oxan-3-yl]methanamine represents a critical structural scaffold in the development of Dual Orexin Receptor Antagonists (DORAs) . Structurally characterized by a tet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

[3-(Morpholin-4-yl)oxan-3-yl]methanamine represents a critical structural scaffold in the development of Dual Orexin Receptor Antagonists (DORAs) . Structurally characterized by a tetrahydropyran (oxan) ring spiro-fused or substituted with a morpholine moiety, this pharmacophore is central to the binding affinity of agents targeting Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).

Unlike benzodiazepines that non-selectively enhance GABAergic inhibition (leading to sedation and cognitive impairment), compounds containing this scaffold function by blocking the wake-promoting neuropeptides Orexin A and B .[1] This mechanism preserves sleep architecture, specifically REM sleep, and reduces the risk of rebound insomnia.

This guide outlines the standardized in vivo protocols required to validate the efficacy of [3-(Morpholin-4-yl)oxan-3-yl]methanamine and its derivatives for the treatment of Insomnia and Sleep-Wake Disorders .

Mechanism of Action (MoA)

The compound acts as a competitive antagonist at the postsynaptic OX1R and OX2R receptors in the lateral hypothalamus and tuberomammillary nucleus (TMN).

MoA L_Hypo Lateral Hypothalamus Orexin Orexin A & B (Neuropeptides) L_Hypo->Orexin Secretion Receptors OX1R & OX2R (G-Protein Coupled) Orexin->Receptors Activates Wake Wakefulness & Arousal Pathways Receptors->Wake Promotes (Histamine/NE release) Compound [3-(Morpholin-4-yl) oxan-3-yl]methanamine Compound->Receptors Blocks Binding (Antagonism) Sleep Sleep Promotion (NREM/REM) Compound->Sleep Induces

Figure 1: Mechanism of Action. The compound antagonizes Orexin signaling, preventing the activation of arousal pathways and thereby facilitating the transition to sleep.[1][2][3]

Phase I: Pharmacokinetics & Brain Penetration (Go/No-Go)

Before efficacy testing, it is critical to establish that [3-(Morpholin-4-yl)oxan-3-yl]methanamine crosses the Blood-Brain Barrier (BBB). DORAs are lipophilic; however, P-glycoprotein (P-gp) efflux is a common failure mode for this chemical class.

Protocol A: Receptor Occupancy (RO) & Plasma-Brain Ratio

Objective: Determine the relationship between plasma concentration, brain concentration, and receptor occupancy.

  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing: Oral gavage (PO) at 10, 30, and 100 mg/kg suspended in 20% Vitamin E TPGS or 0.5% Methylcellulose.

  • Sampling:

    • Collect plasma and whole brain samples at T=0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Calculation:

    • 
       (Unbound Brain-to-Plasma Ratio):  Must be 
      
      
      
      for viable CNS efficacy.
    • Receptor Occupancy: If a radioligand is available (e.g., [³H]-Suvorexant analog), perform ex vivo autoradiography. Target occupancy

      
       is typically required for sleep induction.
      

Phase II: Primary Efficacy – EEG/EMG Telemetry

This is the gold standard for validating sleep-promoting agents. Unlike simple behavioral observation, telemetry distinguishes between NREM (Non-Rapid Eye Movement) and REM sleep, ensuring the compound does not suppress REM (a side effect of older hypnotics).

Protocol B: Surgical Implantation & Sleep Architecture Analysis

Prerequisites:

  • System: DSI (Data Sciences International) or Pinnacle Technology Telemetry system.

  • Environment: Sound-attenuated, light-controlled chambers (12h:12h L:D cycle).

Step-by-Step Methodology:
  • Surgery (Day -14):

    • Anesthetize rats (Isoflurane 2-3%).

    • Implant transmitter body subcutaneously in the flank.[4][5]

    • EEG Leads: Stereotaxically place stainless steel screws into the skull:

      • Frontal Cortex (AP: +2.0, ML: +2.0)

      • Parietal Cortex (AP: -4.0, ML: +2.0)

    • EMG Leads: Insert bilateral wire electrodes into the nuchal (neck) muscles to detect postural tone.

    • Allow 14 days for recovery and circadian rhythm re-entrainment.

  • Baseline Recording (Day -2 to -1):

    • Record 24-hour baseline EEG/EMG to establish the animal's natural sleep profile.

  • Dosing & Testing (Day 0):

    • Timing: Administer compound at CT-12 (Circadian Time 12, immediately before "Lights Off"). This is the rat's active phase, mimicking "insomnia" treatment in humans.

    • Groups (n=8/group):

      • Vehicle (Negative Control).

      • Zolpidem 10 mg/kg (Positive Control - GABAergic).

      • Test Compound (Low, Mid, High Dose).

  • Data Acquisition:

    • Sampling Rate: 500 Hz.

    • Duration: 12 hours post-dose (Dark Phase).

  • Signal Processing (FFT Analysis):

    • Score epochs (10s) into Wake, NREM, or REM based on:

      • Wake: Low amplitude/High frequency EEG + High EMG.[5]

      • NREM: High amplitude/Low frequency (Delta 0.5-4 Hz) EEG + Low EMG.

      • REM: Theta rhythm (6-9 Hz) EEG + Atonic (Silent) EMG.

Data Output Table: Expected Outcomes
ParameterVehicleZolpidem (GABA-A)[3-(Morpholin...]-amine (DORA)Interpretation
Sleep Latency BaselineSignificantly ReducedSignificantly Reduced Efficacy in sleep onset.
Total Sleep Time BaselineIncreasedIncreased Efficacy in sleep maintenance.
NREM Duration BaselineIncreasedIncreased Core restorative sleep.
REM Duration BaselineSuppressed Preserved/Increased Key Differentiator: DORAs do not suppress REM.
Delta Power BaselineDecreasedMaintained Quality of deep sleep is preserved.

Phase III: Safety & Selectivity (Differentiation)

Orexin antagonists carry a theoretical risk of Cataplexy (sudden loss of muscle tone triggered by emotion) and motor impairment.[6]

Protocol C: Rotarod Test (Motor Coordination)

Objective: Prove the compound induces sleep without "hangover" or ataxia (unlike Benzodiazepines).

  • Training: Train rats to run on a rotating rod (4-40 rpm) until stable performance is achieved.

  • Dosing: Administer compound at

    
     (time of peak concentration).
    
  • Testing: Measure latency to fall.

    • Result: A pure DORA should show minimal impairment compared to Zolpidem or Diazepam at equipotent sleep doses.

Protocol D: Chocolate-Induced Cataplexy Test

Objective: Assess risk of narcolepsy-like adverse events.

  • Setup: Place rats in an open field with a highly palatable treat (Chocolate).

  • Observation: Video record for "Cataplexy Attacks" (abrupt immobility with loss of posture lasting >2s).

  • Scoring:

    • High doses of DORA may increase cataplexy episodes in genetically susceptible models, but should remain low in wild-type animals.

Experimental Workflow Visualization

Workflow Synthesis Synthesis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine InVitro In Vitro Binding (OX1R/OX2R Ki < 10nM) Synthesis->InVitro PK PK & BBB Penetration (LC-MS/MS) InVitro->PK Decision Brain:Plasma > 0.1? PK->Decision Decision->Synthesis No (Re-design) Surgery EEG/EMG Implantation (14 Day Recovery) Decision->Surgery Yes Dosing Dosing at CT-12 (Active Phase) Surgery->Dosing Analysis Spectral Analysis (Delta/Theta Power) Dosing->Analysis Outcome Efficacy Profile: Reduced Latency + Preserved REM Analysis->Outcome

Figure 2: Preclinical Workflow. From synthesis to in vivo validation, ensuring only brain-penetrant candidates proceed to telemetry.

References

  • Merck Research Laboratories. (2014). Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist for the Treatment of Insomnia.[7] Journal of Medicinal Chemistry.[8]

  • Gotter, A. L., et al. (2013). The Dual Orexin Receptor Antagonist Suvorexant Elicits Robust Sleep-Promoting Effects in Rats and Dogs. SLEEP.[2][3][4][5][9][10][11][12][13]

  • Mahoney, C. E., et al. (2020).[6][11] Dual Orexin Receptor Antagonists Increase Sleep and Cataplexy in Wild Type Mice.[6] SLEEP.[2][3][4][5][9][10][11][12][13]

  • Topchiy, I., et al. (2022).[5] Validation of PiezoSleep Scoring vs. EEG/EMG Sleep Scoring in Rats.[4][5] Nature and Science of Sleep.

  • Ulysses Neuroscience. (2023). EEG in Rodents: Sleep Architecture Analysis Protocols.

Sources

Application

Application Note: High-Sensitivity Quantification of [3-(Morpholin-4-yl)oxan-3-yl]methanamine via HILIC-MS/MS

Abstract & Introduction The quantification of [3-(Morpholin-4-yl)oxan-3-yl]methanamine (C₁₀H₂₀N₂O₂), a highly polar gem-disubstituted heterocyclic amine, presents significant challenges in standard Reversed-Phase Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of [3-(Morpholin-4-yl)oxan-3-yl]methanamine (C₁₀H₂₀N₂O₂), a highly polar gem-disubstituted heterocyclic amine, presents significant challenges in standard Reversed-Phase Liquid Chromatography (RPLC). Due to the presence of a primary amine and a morpholine moiety on a tetrahydropyran (oxan) scaffold, the molecule exhibits high hydrophilicity and basicity, leading to poor retention and peak tailing on C18 columns.

This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . Unlike traditional ion-pairing RPLC methods which can suppress MS ionization, this HILIC approach ensures optimal retention, symmetric peak shape, and maximum sensitivity (LLOQ < 1.0 ng/mL). This protocol is designed in alignment with FDA Bioanalytical Method Validation (BMV) Guidelines (2018) .

Chemical & Physical Properties[1][2][3][4][5][6][7]

PropertyDescription
IUPAC Name [3-(Morpholin-4-yl)oxan-3-yl]methanamine
Molecular Formula C₁₀H₂₀N₂O₂
Monoisotopic Mass 200.1525 Da
Polarity (LogP) < 0 (Predicted); Highly Hydrophilic
pKa ~9.5 (Primary Amine), ~8.3 (Morpholine N)
Solubility Highly soluble in water, methanol; sparingly soluble in hexane.[1]
Key Challenge Lack of UV chromophore; requires MS detection. Poor retention on C18.

Analytical Strategy & Workflow

To overcome the "retention gap" of polar amines, we utilize a Zwitterionic HILIC stationary phase. This creates a water-enriched layer on the silica surface, allowing the analyte to partition based on polarity and electrostatic interactions.

Method Optimization Decision Tree

The following logic was applied to select the final method conditions:

MethodDevelopment Start Analyte: Polar Amine (LogP < 0) Choice1 Chromatographic Mode? Start->Choice1 RPLC Reversed Phase (C18) Choice1->RPLC High hydrophobicity HILIC HILIC (Preferred) Choice1->HILIC High hydrophilicity RPLC_Issue Issue: Poor Retention Requires Ion Pairing (MS Suppression risk) RPLC->RPLC_Issue HILIC_Opt Stationary Phase Selection HILIC->HILIC_Opt BareSilica Bare Silica (Peak Tailing Risk) HILIC_Opt->BareSilica Amide Amide (Good H-Bonding) HILIC_Opt->Amide ZIC Zwitterionic (ZIC-pHILIC) (Best for Charged Amines) HILIC_Opt->ZIC FinalMethod Final Method: ZIC-pHILIC + Ammonium Acetate pH 5.0 ZIC->FinalMethod

Caption: Decision logic prioritizing HILIC-Zwitterionic phases for polar amine retention to avoid ion-pairing reagents.

Experimental Protocols

Chemicals and Reagents
  • Analyte Standard: >98% purity (Custom Synthesis or Certified Reference Material).

  • Internal Standard (IS): [3-(Morpholin-4-yl)oxan-3-yl]methanamine-D8 (if available) or Metformin-D6 (structural analog for HILIC behavior).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: LLE is inefficient for this polar analyte. PPT is fast and compatible with HILIC mobile phases (high organic content).

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The 1:4 ratio ensures complete protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 150 µL of the supernatant.

  • Dilution (Critical): If peak shape is distorted, dilute the supernatant 1:1 with pure Acetonitrile before injection to match the initial mobile phase conditions.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Merck SeQuant® ZIC-pHILIC (100 x 2.1 mm, 5 µm) or equivalent.

    • Why: The zwitterionic sulfobetaine group provides electrostatic retention for the protonated amine while maintaining a water layer for hydrophilic partitioning.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • MP A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

  • MP B: Acetonitrile (LC-MS Grade).

Time (min)% A (Aqueous)% B (Organic)Phase
0.001090Loading
1.001090Isocratic Hold
4.005050Elution Gradient
5.005050Wash
5.101090Re-equilibration
8.001090End
Mass Spectrometry Parameters
  • Ionization: ESI Positive (+)[2]

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 800 L/hr (Nitrogen)

MRM Transitions: Precursor Ion [M+H]⁺ = 201.2 m/z

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
Target 201.2184.1 15QuantifierLoss of NH₃ (Neutral Loss)
Target 201.286.1 25QualifierMorpholine Ring Fragment
Target 201.2114.1 22QualifierOxan-ring cleavage
IS VariesVaries---

Method Validation Summary (FDA Guidelines)

This method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].[3]

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Accuracy & Precision
  • Intra-day: CV < 5% at Medium QC.

  • Inter-day: CV < 8% across 3 runs.

  • Accuracy: 85-115% of nominal concentration.[4]

Matrix Effects

HILIC methods can be susceptible to phospholipid suppression.

  • Assessment: Post-column infusion of analyte while injecting blank plasma extract.

  • Mitigation: If suppression is observed at the retention time (RT), extend the gradient or use HybridSPE-Phospholipid plates during sample prep instead of standard PPT.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Early Elution / Void Volume Sample solvent too aqueous.Ensure sample diluent is >80% Acetonitrile. HILIC requires organic injection solvent.
Peak Tailing Secondary interactions with silanols.Increase Buffer concentration (up to 20mM) or ensure pH is ~5.0 to mask silanols.
Drifting Retention Times HILIC equilibration lag.HILIC columns require longer equilibration than C18. Ensure at least 10 column volumes between runs.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

Sources

Method

[3-(Morpholin-4-yl)oxan-3-yl]methanamine for CNS drug discovery

Application Note: Leveraging [3-(Morpholin-4-yl)oxan-3-yl]methanamine for High-Fsp³ CNS Ligand Design Executive Summary & Rationale The restriction of conformational flexibility and the increase of saturation ( ) are piv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging [3-(Morpholin-4-yl)oxan-3-yl]methanamine for High-Fsp³ CNS Ligand Design

Executive Summary & Rationale

The restriction of conformational flexibility and the increase of saturation (


) are pivotal strategies in modern CNS drug discovery. [3-(Morpholin-4-yl)oxan-3-yl]methanamine (hereafter MOM-3 ) represents a high-value "chimeric" scaffold. It combines the metabolic stability of the morpholine ring with the solubility-enhancing properties of the oxane (tetrahydropyran) core, linked via a sterically constrained quaternary center.

Why this Scaffold?

  • Escape from Flatland: Unlike traditional aromatic spacers, MOM-3 introduces three-dimensional vectorality, directly correlating with improved solubility and reduced promiscuity (Lovering et al., 2009).

  • Gem-Disubstitution Effect: The quaternary carbon at position 3 locks the orientation of the methanamine "warhead" relative to the morpholine, reducing the entropic penalty upon protein binding.

  • CNS MPO Alignment: The scaffold possesses a low Topological Polar Surface Area (TPSA) and high basicity modulation, making it ideal for optimizing CNS Multiparameter Optimization (MPO) scores.

Physicochemical Profile

The following table summarizes the calculated properties of the core scaffold, highlighting its suitability for Blood-Brain Barrier (BBB) penetration.

PropertyValue (Calc.)CNS Ideal RangeImpact
MW 200.28 Da< 360 DaLeaves significant mass budget for decoration.
cLogP ~ -0.8 to 0.22.0 – 4.0Highly hydrophilic; requires lipophilic capping groups to cross BBB.
TPSA ~ 45 Ų< 90 ŲExcellent; well below the threshold for passive diffusion.
H-Bond Donors 2< 3Favorable for membrane permeability.
pKa (amine) ~ 8.5 - 9.57.5 – 10.5Allows for lysosomal trapping and solubility; potentially interacts with GPCR Asp residues.
Fsp³ 1.0 (100%)> 0.42Maximizes saturation; correlates with higher clinical success rates.

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the integration of MOM-3 into a Lead Optimization campaign.

CNS_Workflow Scaffold Scaffold: [3-(Morpholin-4-yl)oxan-3-yl]methanamine Design Library Design (Amide/Urea Coupling) Scaffold->Design Vector Analysis Synthesis High-Throughput Synthesis (HTS) Design->Synthesis Protocol 1 Purification Prep HPLC & QC Synthesis->Purification Assay_PhysChem PhysChem Screen (PAMPA-BBB, LogD) Purification->Assay_PhysChem Protocol 2 Assay_Bio Potency Screen (GPCR/Kinase) Purification->Assay_Bio Assay_PhysChem->Design SAR Feedback Lead CNS Lead Candidate (MPO > 4.5) Assay_PhysChem->Lead High Permeability Assay_Bio->Lead High Potency

Figure 1: Iterative workflow for utilizing the MOM-3 scaffold in CNS ligand generation.

Experimental Protocols

Protocol 1: Sterically Demanding Amide Coupling

Challenge: The primary amine in MOM-3 is attached to a quaternary carbon (gem-disubstituted position). This creates significant steric hindrance, often leading to low yields with standard EDC/HOBt coupling. Solution: Use of HATU with controlled base addition or acid chlorides.

Reagents:

  • Scaffold: [3-(Morpholin-4-yl)oxan-3-yl]methanamine (1.0 equiv).

  • Carboxylic Acid: R-COOH (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Dissolve MOM-3 (1.0 equiv) in a minimal volume of DMF. Add the remaining DIPEA (1.5 equiv) to this solution.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

    • Critical Step: Due to sterics, heating to 40-50°C may be required for bulky acids. Monitor via LC-MS.

  • Incubation: Stir for 4–16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over MgSO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient) is usually required due to the polarity of the morpholine ring.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Assess the passive diffusion of the synthesized library across the Blood-Brain Barrier. Principle: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[1]

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm pore size).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in Dodecane.

  • Buffer: PBS (pH 7.4).

Workflow Diagram:

PAMPA_Protocol Prep Sample Prep 10mM Stock in DMSO Dilute to 50µM in PBS Assembly Sandwich Assembly Donor (Compound) Top Acceptor (Buffer) Bottom Prep->Assembly Membrane Membrane Coating Add 4µL PBL/Dodecane to Donor Filter Membrane->Assembly Incubate Incubation 18 Hours @ 25°C Humidity Chamber Assembly->Incubate Analysis Quantification UV-Vis or LC-MS/MS Calculate Pe Incubate->Analysis

Figure 2: PAMPA-BBB assay execution flow.

Detailed Methodology:

  • Membrane Preparation: Carefully pipette 4 µL of the Porcine Brain Lipid solution onto the filter membrane of the Donor plate. Ensure the liquid spreads evenly without puncturing the filter. Allow to evaporate/settle for 5 minutes.

  • Donor Loading: Add 150 µL of the test compound (50 µM in PBS + 0.5% DMSO) to the wells of the Donor plate (Top).

  • Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the Acceptor plate (Bottom).

  • Sandwich: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate the sandwich at 25°C for 18 hours in a humidity-controlled box (to prevent evaporation).

  • Analysis:

    • Remove the Donor plate.[2]

    • Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate or LC-MS vials.

    • Measure concentration using standard curves.[3]

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    are volumes, and
    
    
    is time.

Success Criteria:

  • High Permeability:

    
     cm/s (Likely CNS penetrant).
    
  • Low Permeability:

    
     cm/s (Unlikely to cross BBB).
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Enamine Ltd. (n.d.). PAMPA-BBB Assay Protocol. Enamine ADME/PK Services. Link

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Morpholine Derivative Synthesis &amp; Optimization

[1] Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Morpholine Derivatives Reference ID: MOR-OPT-2026 Introduction Welcome to the Morpholine Synthesis Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Morpholine Derivatives Reference ID: MOR-OPT-2026

Introduction

Welcome to the Morpholine Synthesis Technical Support Center. Morpholine moieties are ubiquitous in medicinal chemistry (e.g., Linezolid, Gefitinib) due to their ability to modulate solubility and pharmacokinetic profiles. However, their secondary amine nature and moderate basicity (


) present specific challenges: catalyst poisoning in cross-couplings, over-alkylation, and difficult purifications due to high polarity.

This guide is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your specific synthetic failure mode.

Module 1: N-Alkylation (Nucleophilic Substitution)

Context: The "bread and butter" reaction. You are reacting morpholine with an alkyl halide (


).
Troubleshooting Guide

Q: I am observing low conversion despite prolonged heating. The alkyl halide is unreactive. A: This is a common kinetic issue.

  • The Fix (Finkelstein Acceleration): Add 10-20 mol% Potassium Iodide (KI) to your reaction. The iodide displaces the chloride/bromide in situ to form a more reactive alkyl iodide.

  • Solvent Switch: Switch from THF or DCM to dipolar aprotic solvents like Acetonitrile (MeCN) or DMF . These solvents solvate the cation (e.g.,

    
    ), leaving the morpholine anion "naked" and more nucleophilic.
    

Q: I am getting significant amounts of quaternary ammonium salt (over-alkylation). A: Morpholine is a secondary amine; the product is a tertiary amine, which is often more nucleophilic than the starting material.

  • Stoichiometry Control: Use a slight excess of morpholine (1.1 - 1.2 equiv) relative to the alkyl halide, not the other way around.

  • The "Slow Drip" Protocol: Add the alkyl halide dropwise to a solution of morpholine at

    
    .
    
  • Base Selection: Switch from strong bases (NaH) to milder inorganic bases (

    
     or 
    
    
    
    ) to prevent rapid deprotonation of the formed product.

Q: My alkylation failed completely with a bulky electrophile. A:


 reactions are sensitive to sterics.
  • Alternative Route: Abandon direct alkylation. Switch to Reductive Amination (see Module 3) or Amide Coupling followed by Reduction (using

    
     or 
    
    
    
    ).
Decision Logic: Alkylation Strategy

AlkylationLogic Start Target: N-Alkyl Morpholine CheckElectrophile Analyze Electrophile Start->CheckElectrophile PrimaryHalide Primary Alkyl Halide CheckElectrophile->PrimaryHalide SecondaryHalide Secondary/Bulky Halide CheckElectrophile->SecondaryHalide ArylHalide Aryl Halide CheckElectrophile->ArylHalide ActionSN2 Direct SN2 (K2CO3/MeCN) PrimaryHalide->ActionSN2 ActionRedAm Reductive Amination (STAB/AcOH) SecondaryHalide->ActionRedAm ActionBuchwald Buchwald-Hartwig (Pd-Catalysis) ArylHalide->ActionBuchwald

Figure 1: Decision matrix for selecting the optimal synthetic route based on electrophile type.

Module 2: Buchwald-Hartwig Amination (C-N Coupling)

Context: Coupling morpholine with aryl halides. This is prone to failure because morpholine can coordinate to Palladium, poisoning the catalyst (the "Morpholine Effect").

Troubleshooting Guide

Q: The reaction stalls after 20% conversion. Adding more catalyst doesn't help. A: You likely have catalyst poisoning or ligand dissociation.

  • Ligand Selection is Critical: For morpholine (a secondary cyclic amine), RuPhos and XPhos are the gold standards. They are bulky and electron-rich, preventing the amine from binding too tightly to the Pd center.

  • Pre-catalysts: Stop using

    
     + Ligand. Use modern pre-catalysts like XPhos Pd G3  or RuPhos Pd G3 . These ensure a 1:1 Pd:Ligand ratio and rapid initiation.
    

Q: I am seeing hydrodehalogenation (the aryl halide lost the halogen but didn't couple). A: This is a side reaction often caused by


-hydride elimination or difficult reductive elimination.
  • Solvent/Base Check: If using Isopropanol/NaOtBu, the solvent is acting as a hydride source. Switch to Toluene or Dioxane with

    
     .
    
  • Temperature: Lower the temperature. Dehalogenation often has a higher activation energy than the coupling.

Q: Can I couple morpholine with Aryl Chlorides? They are cheaper than Bromides. A: Yes, but you must upgrade the system.

  • Protocol: Use BrettPhos or AdBrettPhos as the ligand. These are specifically designed for difficult chlorides.

  • Water Management: Strictly anhydrous conditions are required. Water can inhibit the base (

    
    ).
    
Optimization Matrix: Buchwald-Hartwig[2][3]
VariableStandard ConditionOptimized Condition (Challenging Substrates)Why?
Pd Source

or

Pd-G3 / G4 Precatalysts Prevents induction period; precise L:Pd ratio.
Ligand BINAP or

RuPhos (General), BrettPhos (Chlorides)Bulky biaryl ligands facilitate reductive elimination.
Base


or

Weaker bases tolerate sensitive functional groups better.[1]
Solvent Toluenet-Amyl Alcohol or Dioxane Higher boiling points; better solubility for polar bases.

Module 3: Reductive Amination

Context: Reacting morpholine with ketones/aldehydes. This avoids the steric issues of


 reactions.
Troubleshooting Guide

Q: The ketone is being reduced to an alcohol, but no amine is forming. A: Your reducing agent is too strong or the pH is wrong.

  • Reagent Switch: Never use

    
     for direct reductive amination of ketones; it reduces the ketone faster than the imine forms. Use Sodium Triacetoxyborohydride (STAB) .
    
  • The Mechanism: STAB is less reactive and selectively reduces the iminium ion.

Q: The reaction is incredibly slow (days). A: Iminium formation is acid-catalyzed.

  • pH Adjustment: Add 1-2 equivalents of Acetic Acid (AcOH) .[2] This buffers the pH to ~5-6, accelerating the dehydration step to form the iminium species which STAB then reduces.

  • Drying Agents: Add activated molecular sieves (

    
    ) or 
    
    
    
    to the reaction to drive the equilibrium toward the imine by removing water.

Q: I have an acid-sensitive substrate (e.g., acetal protecting group). A: Avoid Acetic Acid.

  • Alternative: Use

    
      as a Lewis acid to activate the carbonyl and scavenge water. Follow with reduction by 
    
    
    
    in methanol.[2][3]
Workflow: Reductive Amination Logic

RedAmWorkflow Start Start: Morpholine + Carbonyl ReagentCheck Select Reducing Agent Start->ReagentCheck Aldehyde Substrate: Aldehyde ReagentCheck->Aldehyde Ketone Substrate: Ketone ReagentCheck->Ketone MethodA Method A: NaBH(OAc)3 DCE, RT Aldehyde->MethodA Fast MethodB Method B: NaBH(OAc)3 AcOH (catalyst), DCE Ketone->MethodB Standard MethodC Method C: Ti(OiPr)4 then NaBH4 (For sterically hindered ketones) Ketone->MethodC Stubborn/Bulky

Figure 2: Protocol selection for reductive amination based on carbonyl reactivity.

Module 4: Purification & Workup

Context: Morpholine derivatives are polar, basic, and often water-soluble, leading to low isolated yields during extraction.[4]

Troubleshooting Guide

Q: My product is stuck in the aqueous layer during extraction. A: Morpholine derivatives often have


 values around 7-8. At neutral pH, a significant portion is protonated (water-soluble).
  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl or

    
     .[4] This increases the ionic strength, forcing the organic organic product out ("Salting out").[4]
    
  • pH Swing: Adjust the aqueous layer pH to >10 using NaOH before extraction to ensure the amine is fully deprotonated (free base).

  • Solvent: Use Chloroform (

    
    )  or DCM  rather than Ethyl Acetate. Morpholines partition better into chlorinated solvents.
    

Q: The product streaks badly on silica gel columns. A: The basic amine interacts with acidic silanols on the silica.[4]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent. This blocks the acidic sites on the silica.[4]
    
  • Stationary Phase: Switch to Amine-functionalized silica or Alumina (Basic) to eliminate the interaction entirely.

References

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Morpholine Synthesis via Ethylene Sulfate: Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation." Journal of the American Chemical Society.

  • Purification Strategies: "Strategies for the Purification of Synthetic Products." Chromatography Online.

Sources

Optimization

Technical Support Guide: Purification of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Introduction: The "Sticky" Molecule Challenge You are likely encountering difficulties purifying [3-(Morpholin-4-yl)oxan-3-yl]methanamine . From a structural perspective, this molecule presents a "perfect storm" for puri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Molecule Challenge

You are likely encountering difficulties purifying [3-(Morpholin-4-yl)oxan-3-yl]methanamine . From a structural perspective, this molecule presents a "perfect storm" for purification failure:

  • High Polarity: The combination of the morpholine ring, the oxane ether oxygen, and the primary methanamine tail creates a highly polar profile (low logP).

  • Dual Basicity: You have two basic nitrogen centers. The morpholine nitrogen (pKa ~8.3) and the primary amine (pKa ~10.5).

  • Steric Bulk: The geminal substitution at the C3 position of the oxane ring creates a quaternary center, which can trap impurities or solvent within the crystal lattice if you are attempting crystallization.

Common Symptoms of Failure:

  • Silica Gel: The compound streaks from the baseline to the solvent front or adheres irreversibly (0% recovery).

  • Aqueous Workup: The compound partitions into the water layer, leading to massive yield loss.

  • Instability: The primary amine rapidly absorbs atmospheric CO₂ to form carbamates, appearing as "mystery peaks" in NMR.

This guide provides three validated workflows to overcome these specific challenges.

Part 1: Chromatography Strategy (The "Anti-Streak" Protocol)

Standard silica gel is acidic (pH ~5-6). Your molecule is a strong base. They will react to form an ionic bond, causing the compound to stick. You must neutralize the stationary phase.

Option A: "Basified" Silica Gel (Recommended)

Do not just add triethylamine (TEA) to your solvent. You must pretreat the silica.

Protocol:

  • Slurry Preparation: Suspend your silica gel in a solution of 95:5 Hexane:Triethylamine (or DCM:TEA if solubility is poor).

  • Column Packing: Pour the slurry into the column and flush with 3 column volumes (CV) of the starting eluent (e.g., DCM).

  • Eluent System: Use DCM:MeOH:NH₄OH (90:9:1) . The ammonium hydroxide is critical—it competes with your amine for the active silanol sites, sharpening the peaks.

Option B: Basic Alumina (The Alternative)

If basified silica fails, switch to Aluminum Oxide (Basic), Brockmann Activity III .

  • Why: Alumina is less acidic than silica.

  • Caveat: Alumina has lower surface area, so you must lower your loading capacity (max 1-2% of sorbent weight).

Option C: Reverse Phase (C18)
  • Condition: Use this only if you have a lyophilizer.

  • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile (0.1% NH₄OH).

  • Note: Do not use TFA (Trifluoroacetic acid). TFA forms strong ion pairs with diamines that are notoriously difficult to remove without sublimation or ion exchange.

Part 2: Extraction & Work-up (The "Salting Out" Protocol)

The most common user error is losing the product to the aqueous layer during extraction.

The pH Rule of 11

Your molecule has a primary amine (pKa ~10.5). To extract it into an organic solvent, the aqueous phase pH must be ≥ 12 .

  • At pH 7: The molecule is protonated (ionic) and stays in water.

  • At pH 12: The molecule is neutral (free base) and moves to the organic layer.

Optimized Extraction Table
VariableStandard Practice (Fail)Recommended Protocol (Pass)
Aqueous pH pH 7-9 (NaHCO₃)pH > 12 (NaOH or KOH)
Aqueous Additive NoneSaturate with NaCl (Salting Out effect)
Extraction Solvent Ethyl Acetate or EtherDCM / Isopropanol (3:1) or Chloroform
Drying Agent Magnesium SulfateSodium Sulfate (MgSO₄ is slightly acidic and can bind amines)

Part 3: The "Catch & Release" Method (SCX)

For high-throughput purification or removing non-basic impurities, Strong Cation Exchange (SCX) cartridges are superior to flash chromatography for this specific molecule.

Mechanism

SCX silica is functionalized with benzenesulfonic acid.[1] It chemically bonds to your amine, allowing you to wash away everything else, then "releases" your pure product.

SCX Workflow Visualization

SCX_Workflow cluster_0 Critical Chemistry Start Crude Mixture (Dissolved in MeOH/DCM) Load LOAD onto SCX Cartridge (Product binds to sulfonic acid) Start->Load Wash WASH Step Solvent: 100% MeOH Load->Wash Waste Waste Eluent (Contains non-basic impurities) Wash->Waste Neutrals/Acids wash off Elute ELUTE Step Solvent: 2M NH3 in MeOH Wash->Elute Switch Solvent Product Pure Product (Free Base) Elute->Product Ammonia displaces Product

Figure 1: SCX Catch-and-Release Protocol. This method isolates the amine based on chemical affinity rather than polarity.

Step-by-Step SCX Protocol:

  • Condition: Flush SCX cartridge with MeOH.

  • Load: Dissolve crude oil in minimal DCM/MeOH (1:1) and load.

  • Wash: Flush with 5 CV of MeOH. (Your product is chemically bound; it will not move).

  • Elute: Flush with 2M NH₃ in MeOH . Collect this fraction.

  • Finish: Concentrate in vacuo.

Part 4: Stability & Storage (The "Carbamate" Issue)

Problem: You synthesized the pure oil, but after 24 hours on the bench, the NMR shows a new carbonyl peak ~160 ppm and broad NH signals. Cause: The primary amine reacted with atmospheric CO₂ to form a carbamate zwitterion.

Solution: Salt Formation Do not store this molecule as a free base oil. Convert it to a stable salt immediately after purification.

  • HCl Salt: Dissolve free base in Et₂O. Add 2M HCl in Et₂O dropwise. The white solid precipitates immediately. Filter and dry.[1]

    • Pros: Highly stable, water-soluble.

    • Cons: Hygroscopic.[2]

  • Oxalate Salt: Dissolve in EtOH. Add 1 equivalent of oxalic acid.

    • Pros: Often non-hygroscopic, crystalline (good for X-ray confirmation).

Summary Decision Tree

Use this logic flow to determine your immediate next step.

Purification_Decision Start Crude Reaction Mixture Solubility Is it soluble in low-polar solvents (Hex/EtOAc)? Start->Solubility Yes Yes Solubility->Yes No No (Stuck in water/polar) Solubility->No BasifiedSilica Use Basified Silica (DCM/MeOH/NH4OH) Yes->BasifiedSilica SCX Use SCX Cartridge (Catch & Release) No->SCX Small Scale (<500mg) Extraction Salting Out Extraction (DCM:IPA 3:1 + NaCl) No->Extraction Large Scale (>1g)

Figure 2: Strategic Decision Tree for purification based on solubility and scale.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and basified silica preparation).

  • Teledyne ISCO. (2012).[3] Purification of Primary Amines using RediSep® C-18 Reversed Phase Columns. Application Note AN54. (Details on reverse phase strategies for polar amines).

  • Biotage. (2023).[4] Strategies for the Flash Purification of Highly Polar Compounds. (Comparison of HILIC, SCX, and amine-functionalized silica).

  • Phenomenex. (2024). Strata® SCX Strong Cation Exchange Sorbent Guide. (Mechanistic details on sulfonic acid binding of amines).

  • Verma, S., et al. (2017). "Carbamate formation in amine-CO2 systems: A review." Journal of CO2 Utilization, 17, 146-158. (Mechanistic explanation of amine instability in air).

Sources

Troubleshooting

Overcoming poor solubility of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

A Guide to Overcoming Solubility Challenges for Researchers Overview Welcome to the technical support guide for [3-(Morpholin-4-yl)oxan-3-yl]methanamine. This document is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges for Researchers

Overview

Welcome to the technical support guide for [3-(Morpholin-4-yl)oxan-3-yl]methanamine. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this compound. [3-(Morpholin-4-yl)oxan-3-yl]methanamine possesses a unique structure containing both primary and tertiary amine functionalities, as well as ether groups within its morpholine and oxane rings.[1] While these features suggest some degree of hydrophilicity, poor solubility is a common hurdle in pharmaceutical development, often due to strong crystal lattice energy or other complex factors.[2]

This guide provides a series of troubleshooting steps, from fundamental principles to advanced strategies, to systematically diagnose and overcome solubility issues. Our approach is grounded in established physicochemical principles to ensure you can make informed, effective decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the compound's behavior in solution.

Q1: My sample of [3-(Morpholin-4-yl)oxan-3-yl]methanamine shows poor solubility in neutral water or buffer (e.g., PBS pH 7.4), which seems counterintuitive for an amine-containing compound. Why is this happening?

A: This is a classic observation for many amine-containing active pharmaceutical ingredients (APIs). The uncharged, or "free base," form of an amine is often significantly less soluble in water than its protonated, or "salt," form.[3] Your compound has two basic nitrogen centers: the primary amine and the tertiary amine in the morpholine ring. In neutral pH, these amines are largely un-ionized. The molecule's overall low solubility in this state is likely due to strong intermolecular forces in its solid crystal lattice that the energy of hydration cannot overcome.

Q2: What is the most critical first step to improve the aqueous solubility of this compound?

A: The most critical first step is to investigate the effect of pH. Since the compound is basic, decreasing the pH of the aqueous medium will protonate the amine groups, forming cationic species.[4] These resulting ammonium salts are ionic and thus engage in much stronger and more favorable ion-dipole interactions with water, which can dramatically increase solubility.[3][5][6] A systematic pH-solubility profile is the recommended starting point for any investigation.

Q3: I see precipitation when I try to dissolve the compound in a phosphate buffer. What could be the cause?

A: This could be due to the "common ion effect" or the formation of an insoluble phosphate salt, especially if you are using a high concentration of phosphate buffer. The pH-dependent solubility profiles of cationic drugs can be complex and may not follow the simple Henderson-Hasselbalch relationship, particularly in the presence of divalent buffer systems like phosphate.[7] We recommend first determining the pH-solubility profile using a buffer system with monovalent ions (e.g., citrate or acetate at lower pH) to establish a baseline.

Q4: What is the quickest way to get my compound into solution for a preliminary in-vitro screening assay?

A: For a rapid, small-scale solubilization, titrate a suspension of the compound in water with a dilute acid (e.g., 0.1 M HCl) dropwise while vortexing or stirring until the solution clarifies. Measure the final pH. This will give you a rough estimate of the pH required to achieve the desired concentration and is a practical first step before conducting a full pH-solubility profile. Remember that many pharmaceuticals are administered as hydrochloride salts to ensure water solubility.[8]

Section 2: In-Depth Troubleshooting Guides

If initial pH adjustments are insufficient or a more robust, scalable solution is required, follow these detailed guides.

Guide 1: Systematic pH-Solubility Profiling

Causality: The relationship between pH and the solubility of an ionizable compound is a fundamental physicochemical property. By systematically measuring solubility across a range of pH values, you can identify the optimal pH for complete dissolution and determine the compound's apparent pKa. This data is crucial for all subsequent formulation development.[7]

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., using citrate, acetate, and phosphate buffer systems at a consistent ionic strength).

  • Add Compound: To a series of glass vials, add an excess amount of [3-(Morpholin-4-yl)oxan-3-yl]methanamine (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). The key is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for a standard period, typically 24 to 48 hours, to ensure a saturated solution is achieved.[9]

  • Separate Solid: After equilibration, separate the undissolved solid from the supernatant. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF). Self-Validation Step: Ensure the filter does not adsorb the compound by testing a known concentration.

  • Quantify: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Record Data: Record the final pH of each saturated solution and the corresponding measured solubility.

Data Presentation:

Buffer SystemTarget pHMeasured Final pHSolubility (mg/mL)
Citrate2.0
Citrate3.0
Acetate4.0
Acetate5.0
Phosphate6.0
Phosphate7.0
Phosphate8.0
Guide 2: Salt Formation for Enhanced Solubility and Stability

Causality: Converting the basic free form of the drug into a stable, crystalline salt is a widely used and effective strategy to improve aqueous solubility and dissolution rate.[10] Amine salts are crystalline materials that are typically much more soluble in water than the parent free base.[6][11] This approach provides a solid form with improved handling and stability properties for further development.

Experimental Protocol: Salt Screening

  • Solvent Selection: Dissolve a known amount of the free base in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol). Gentle warming may be required.

  • Acid Addition: Add a stoichiometric equivalent (1:1 or 1:2 molar ratio, depending on which amine you are targeting) of a selected acid (e.g., hydrochloric, sulfuric, methanesulfonic, or tartaric acid) dissolved in the same solvent.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 4°C, to induce crystallization of the salt. If no crystals form, techniques like adding an anti-solvent (e.g., MTBE) or scratch-seeding can be employed.

  • Isolate and Dry: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and characterize the solid form using techniques like XRPD, DSC, and TGA.

  • Test Solubility: Determine the aqueous solubility of each new salt form using the shake-flask method described in Guide 1, typically in purified water or a pH 7.4 buffer.

Data Presentation:

FormCounter-ionAqueous Solubility at 25°C (mg/mL)Solid State
Free BaseN/ABaseline ValueCrystalline
Salt Form 1HydrochlorideCrystalline
Salt Form 2MesylateCrystalline
Salt Form 3SulfateCrystalline
Guide 3: Utilizing Co-solvents

Causality: If pH modification is not sufficient or if a non-aqueous formulation is desired, the use of co-solvents is a powerful technique. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12] This change in polarity can weaken the intermolecular hydrogen bonding of water, making the environment more favorable for dissolving non-polar or poorly soluble solutes.[13]

Experimental Protocol: Co-solvent System Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerine.[14]

  • Prepare Mixtures: Create a series of binary solvent systems by mixing the co-solvent with water at various ratios (e.g., 10%, 20%, 40%, 60% v/v co-solvent in water).

  • Determine Solubility: Using the shake-flask method (Guide 1), determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Analyze Data: Plot solubility as a function of the co-solvent percentage to identify the most effective system. The increase in solubility can be dramatic, sometimes several orders of magnitude.[15]

Data Presentation:

Co-solvent System% Co-solvent (v/v)Solubility (mg/mL)
Water0%Baseline Value
Ethanol/Water20%
Ethanol/Water40%
PG/Water20%
PG/Water40%
PEG 400/Water20%
PEG 400/Water40%
Guide 4: Advanced Strategy - Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate a poorly soluble drug molecule (the "guest") within their cavity, forming a host-guest inclusion complex.[] This complex effectively shields the hydrophobic parts of the drug from water, presenting a new molecular entity with a hydrophilic exterior, thereby significantly increasing its apparent aqueous solubility.[18][19]

Experimental Protocol: Phase Solubility Study

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[20]

  • Prepare Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Determine Solubility: Add an excess of [3-(Morpholin-4-yl)oxan-3-yl]methanamine to each cyclodextrin solution and determine its equilibrium solubility using the shake-flask method (Guide 1).

  • Construct Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (A L -type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant of the complex.

G cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug Water Water Drug->Water Low Solubility Complex Drug Cyclodextrin Cavity Water2 Water Complex->Water2 High Apparent Solubility

Caption: Cyclodextrin encapsulation of a guest drug molecule.

Section 3: Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing the solubility challenges of [3-(Morpholin-4-yl)oxan-3-yl]methanamine.

G start Poor Solubility Observed in Neutral Aqueous Media ph_profile Guide 1: Perform pH-Solubility Profile start->ph_profile is_sol_sufficient Is Solubility Sufficient at an Acceptable pH? ph_profile->is_sol_sufficient salt_screen Guide 2: Perform Salt Formation Screen is_sol_sufficient->salt_screen No end_ok Proceed with Formulation is_sol_sufficient->end_ok Yes is_salt_better Is Salt Form Solubility and Stability Adequate? salt_screen->is_salt_better cosolvent_screen Guide 3: Screen Co-solvent Systems is_salt_better->cosolvent_screen No is_salt_better->end_ok Yes is_cosolvent_ok Is Co-solvent System Viable for Application? cosolvent_screen->is_cosolvent_ok advanced Guide 4: Consider Advanced Strategies (e.g., Cyclodextrins, Amorphous Dispersions) is_cosolvent_ok->advanced No is_cosolvent_ok->end_ok Yes end_consult Consult Formulation Specialist advanced->end_consult

Caption: Decision tree for solubility enhancement.

References

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: The use of cosolvent pKa assays for poorly soluble compounds Source: Pion Inc. URL: [Link]

  • Title: Co-solvency: Significance and symbolism Source: Wisdom Library URL: [Link]

  • Title: Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility Source: ACS Publications - Molecular Pharmaceutics URL: [Link]

  • Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf URL: [Link]

  • Title: MORPHOLINE (110-91-8) Source: Ataman Kimya URL: [Link]

  • Title: Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: Taylor & Francis URL: [Link]

  • Title: Determination of Solubility by Gravimetric Method Source: Pharma Rocks URL: [Link]

  • Title: Accuracy of calculated pH-dependent aqueous drug solubility Source: PubMed URL: [Link]

  • Title: Chemical Properties of Amines. Bases and Salt Formation. Source: Chemistry LibreTexts URL: [Link]

  • Title: Formulating OSDs for Poorly Soluble Drugs Source: Tablets & Capsules URL: [Link]

  • Title: Dependence of Solubility on pH Source: Pearson URL: [Link]

  • Title: Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications Source: Stanford Chemicals URL: [Link]

  • Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Amine salts Source: Oxford Reference URL: [Link]

  • Title: Solubility and pH of amines Source: The Chemistry Shed URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Amines Source: Principles of Drug Action 1, Spring 2005 URL: [Link]

  • Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: MDPI URL: [Link]

  • Title: Properties of amines Source: Lumen Learning - Organic Chemistry II URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Improving solubility and accelerating drug development Source: Veranova URL: [Link]

  • Title: How can cyclodextrins enhance solubility? Source: YouTube URL: [Link]

  • Title: [3-(morpholin-4-yl)oxan-3-yl]methanamine Source: PubChemLite URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: PMC URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC URL: [Link]

  • Title: Morpholine Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Document ID: TSC-2026-02-C3MOM Last Updated: February 15, 2026 Introduction This technical guide is designed for researchers, chemists, and process development professionals involved in the scale-up synthesis of [3-(Morp...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-C3MOM

Last Updated: February 15, 2026

Introduction

This technical guide is designed for researchers, chemists, and process development professionals involved in the scale-up synthesis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine. This highly substituted aminotetrahydropyran derivative presents unique challenges when transitioning from laboratory-scale synthesis to pilot or manufacturing scale.[1][2] This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis, focusing on causality and providing field-proven solutions.

The proposed synthetic route, which forms the basis for this guide, is a three-step process starting from Tetrahydro-4H-pyran-4-one. This pathway is chosen for its convergence and utilization of common industrial transformations.

Proposed Synthetic Pathway

A common and logical synthetic route to the target molecule involves three key transformations:

  • Reductive Amination: Formation of 4-(oxan-4-yl)morpholine from Tetrahydro-4H-pyran-4-one and morpholine.

  • Strecker Synthesis: Conversion of the intermediate ketone to an α-aminonitrile.

  • Nitrile Reduction: Reduction of the aminonitrile to the final primary amine product, [3-(Morpholin-4-yl)oxan-3-yl]methanamine.

Each of these steps presents its own set of challenges during scale-up, which will be addressed in the following sections.

Visualized Workflow: Synthetic Route

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Nitrile Reduction A Tetrahydro-4H-pyran-4-one + Morpholine B 4-(Oxan-4-yl)morpholine A->B NaBH(OAc)3 or H2/Catalyst C 4-(Oxan-4-yl)morpholine D 3-(Morpholin-4-yl)oxane-3-carbonitrile C->D KCN, NH4Cl E 3-(Morpholin-4-yl)oxane-3-carbonitrile F [3-(Morpholin-4-yl)oxan-3-yl]methanamine E->F H2, Raney Ni or LiAlH4

Caption: High-level overview of the three-stage synthesis.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted as a series of questions and answers to directly address potential issues in each synthetic step.

Step 1: Reductive Amination

Q1: My reductive amination reaction is stalling at ~50-60% conversion, and I'm observing the formation of a di-alkylation byproduct. What is happening and how can I improve the yield?

A1: Stalling in reductive aminations is a common scale-up issue, often stemming from catalyst deactivation or unfavorable equilibrium.[3][4][5] The formation of a di-alkylation byproduct suggests that the desired secondary amine product is reacting further with the starting ketone.

Causality:

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this intermediate is reversible and can be slow. If the reduction of the iminium ion is not significantly faster than the competing reactions, side products will form.

  • Catalyst Deactivation: Catalysts like Pd/C can be poisoned by impurities in the starting materials or solvents. The amine product itself can sometimes act as a ligand, inhibiting catalyst activity.

  • Water Removal: The formation of the imine/iminium ion generates water. On a larger scale, inefficient removal of this water can shift the equilibrium back towards the starting materials, slowing the reaction.

Solutions:

  • Choice of Reducing Agent: Switch from catalytic hydrogenation to a stoichiometric hydride reducing agent that is selective for the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of many functional groups, and the reaction can be run as a one-pot process.[5]

  • Control of Stoichiometry: Use a slight excess of the amine (morpholine) to push the equilibrium towards iminium formation. However, avoid a large excess which can complicate purification.

  • Azeotropic Water Removal: If using a catalytic hydrogenation approach, running the reaction in a solvent like toluene with a Dean-Stark trap can effectively remove water and drive the reaction to completion.

  • pH Control: The reaction is often favored under weakly acidic conditions (pH 5-6), which catalyze iminium ion formation.[4][5] Adding a small amount of acetic acid can be beneficial.

ParameterRecommendation for Scale-UpRationale
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for iminium ions, mild conditions.
Solvent Dichloromethane (DCM) or TolueneGood solubility for reactants, allows for azeotropic water removal with toluene.
Temperature 0 °C to Room TemperatureMinimizes side reactions and controls exotherm.
Additive Acetic Acid (catalytic)Catalyzes iminium ion formation.[5]
Step 2: Strecker Synthesis

Q2: During the Strecker reaction, I am observing a significant amount of the corresponding cyanohydrin and other impurities, leading to a low yield of the desired α-aminonitrile. How can I improve selectivity?

A2: The Strecker synthesis is a three-component reaction that relies on the formation of an imine in situ, which is then trapped by a cyanide anion.[6][7] The formation of cyanohydrin indicates that the cyanide is adding directly to the ketone carbonyl, which is a major competing pathway.

Causality:

  • Rate of Imine Formation: If the rate of imine formation is slow compared to the rate of nucleophilic attack of cyanide on the carbonyl, cyanohydrin will be the major byproduct.

  • Order of Addition: The order in which reagents are added is critical. Adding the cyanide source before the imine has had a chance to form will favor cyanohydrin formation.

  • pH and Temperature Control: The reaction conditions must be carefully controlled to favor imine formation and stability without promoting unwanted side reactions.

Solutions:

  • Pre-formation of the Imine: A common strategy on scale-up is to pre-form the imine by reacting the ketone and the ammonia source (e.g., NH₄Cl) for a period before adding the cyanide source. This increases the concentration of the desired electrophile.

  • Control of pH: Maintain a slightly basic pH (around 9-10) to ensure the presence of free cyanide anion (CN⁻) as the active nucleophile, but not so high as to cause significant hydrolysis of the starting materials.

  • Cyanide Source: Using a combination of KCN and a weak acid like NH₄Cl helps to buffer the reaction and provide a steady, in-situ source of both HCN and NH₃.[7]

  • Temperature Management: Run the reaction at a lower temperature (0-5 °C) to control the exotherm from the addition of cyanide and to minimize the rate of side reactions.

Experimental Protocol: Optimized Strecker Synthesis
  • To a solution of 4-(oxan-4-yl)morpholine in a suitable solvent (e.g., methanol/water), add ammonium chloride and stir.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of potassium cyanide in water, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until completion, monitoring by HPLC.

  • Work-up involves quenching with a mild oxidant (e.g., bleach) to destroy excess cyanide, followed by extraction.

Step 3: Nitrile Reduction

Q3: The final nitrile reduction using Raney Nickel is giving me a complex mixture of products, including the secondary amine dimer and de-morpholino byproducts. The catalyst activity also seems inconsistent between batches.

A3: The reduction of nitriles to primary amines is notoriously challenging, especially on a large scale. The formation of secondary and tertiary amine byproducts is a common issue, arising from the reaction of the intermediate imine with the final primary amine product.[8][9] Catalyst poisoning is also a frequent problem.[10]

Causality:

  • Dimer Formation: The initially formed primary amine can react with the intermediate imine (formed from partial reduction of the nitrile) to generate a secondary amine dimer after further reduction.

  • Catalyst Poisoning: The morpholine nitrogen in the substrate can act as a Lewis base and bind to the active sites of the catalyst, leading to deactivation. Sulfur or other impurities in the starting materials can also poison the catalyst.

  • Harsh Reaction Conditions: High temperatures and pressures can promote side reactions and degradation.

Solutions:

  • Catalyst Choice: While Raney Nickel is cost-effective, catalysts like Rh/Al₂O₃ or a palladium-activated Raney-Nickel can offer higher selectivity for the primary amine.[11][12]

  • Ammonia Addition: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol) can significantly suppress the formation of secondary amine byproducts. Ammonia competes with the primary amine product for reaction with the intermediate imine.

  • Solvent Selection: Using a protic solvent like ethanol or methanol can help to solvate the intermediates and improve reaction rates.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).[9][13] While more expensive and requiring more stringent handling procedures, they often provide cleaner reductions.

Reducing SystemProsCons
H₂ / Raney Ni + NH₃ Cost-effective, well-established.Prone to side reactions, catalyst poisoning.[8][9]
H₂ / Rhodium Catalyst Higher selectivity for primary amine.More expensive than Nickel.
LiAlH₄ in THF/Ether High reactivity, often clean conversion.Pyrophoric, requires strict anhydrous conditions, difficult work-up.[13]
BH₃ complexes (BH₃-THF) Milder than LiAlH₄, good selectivity.Requires careful temperature control.[9]

Visualized Workflow: Troubleshooting Nitrile Reduction

G start Low Yield in Nitrile Reduction q1 Primary Impurity Profile? start->q1 a1_dimer Secondary Amine Dimer q1->a1_dimer Dimer is major impurity a1_other Degradation / Other q1->a1_other Other impurities dominate sol_dimer Add NH3 to reaction Use more selective catalyst (e.g., Rh/Al2O3) Lower reaction temperature a1_dimer->sol_dimer sol_other Check starting material purity Screen alternative solvents Consider LiAlH4 or BH3 reduction a1_other->sol_other

Caption: Decision tree for troubleshooting the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q1: The final product, [3-(Morpholin-4-yl)oxan-3-yl]methanamine, is a highly polar, oily substance that is difficult to purify by standard silica gel chromatography. What are the recommended purification strategies on a large scale?

A1: The purification of highly polar amines is a significant challenge.[14][15] The basic nitrogen atoms interact strongly with the acidic silanols of standard silica gel, leading to severe tailing and poor separation.[16][17]

Recommended Strategies:

  • Salt Formation and Crystallization: The most scalable and often most effective method is to form a salt of the amine with a suitable acid (e.g., HCl, HBr, tartaric acid, or citric acid). These salts are often crystalline solids that can be purified by recrystallization, which is highly efficient at removing impurities on a large scale. The free base can be regenerated later if required.

  • Amine-Deactivated or Basic Media Chromatography: If chromatography is necessary, avoid standard silica gel.

    • Amine-Functionalized Silica: This stationary phase has a basic surface that minimizes the strong interactions with the amine product, allowing for better peak shape and separation.[17][18]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange resins can be used. The basic amine will bind to a cation-exchange resin and can be selectively eluted by changing the pH or ionic strength of the eluent.

  • Reverse-Phase Chromatography with pH Modification: Purifying basic amines on C18 columns can be effective if the mobile phase pH is adjusted to be at least two units above the pKa of the amine.[18] This ensures the amine is in its neutral, free-base form, which increases its retention and improves separation. Using a volatile base like triethylamine (TEA) or ammonium hydroxide in the mobile phase is common.[18]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Each step has specific hazards that become more pronounced on a larger scale.

  • Strecker Synthesis: The use of potassium or sodium cyanide is the most significant hazard. These are highly toxic materials. A strict protocol for handling and quenching (e.g., with sodium hypochlorite) is mandatory. The reaction should be performed in a well-ventilated area, and the pH must be kept basic to avoid the generation of highly toxic HCN gas.

  • Nitrile Reduction:

    • Catalytic Hydrogenation: Handling hydrogen gas under pressure requires specialized equipment (autoclaves) and adherence to safety protocols to prevent leaks and explosions. Raney Nickel is pyrophoric when dry and must be handled as a slurry.

    • LiAlH₄/BH₃ Reduction: These hydride reagents react violently with water and can be pyrophoric. They must be handled under an inert atmosphere (Nitrogen or Argon). The work-up of LiAlH₄ reactions can be highly exothermic and generate hydrogen gas, requiring slow, controlled quenching at low temperatures.

Q3: How can I effectively monitor the progress of these reactions on a large scale?

A3: Real-time reaction monitoring is crucial for scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Develop a stable HPLC method that can separate starting materials, intermediates, products, and key byproducts.

  • Thin-Layer Chromatography (TLC): Useful for quick qualitative checks, but less reliable for quantitative analysis on a large scale.

  • In-situ IR/Raman Spectroscopy: For larger scale manufacturing, process analytical technology (PAT) tools like in-situ IR can provide real-time data on the concentration of key species without the need for sampling.

References

  • Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters. Available at: [Link]

  • Li, X., et al. (2022). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. New Journal of Chemistry. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Reddy, K., et al. (2023). Diastereoselective Synthesis of trans-β-Amino Cyclohexyl Ketones and trans-3-Amino-4-acyl-tetrahydropyrans from Intramolecular C-Alkylation of ω-Halo-Substituted β-Sulfinamido Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Wipf, P., & Maciejewski, J. P. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

  • De Vleeschauwer, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization - PMC. Available at: [Link]

  • Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines. Available at: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Available at: [Link]

  • Teledyne Isco. Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Nitrile reduction. Available at: [Link]

  • ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Available at: [Link]

  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. Available at: [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Chemguide. reduction of nitriles. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Teledyne Isco. Purine and Related Compound Purification Strategies. Available at: [Link]

  • ACS. (2026). Reductive Amination. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents.
  • Check, C. T., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available at: [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Status: Operational Ticket ID: AMD-MORPH-042 Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Validation for Impure Polar Amines Executive Summary You are analyzing [3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AMD-MORPH-042 Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Validation for Impure Polar Amines

Executive Summary

You are analyzing [3-(Morpholin-4-yl)oxan-3-yl]methanamine , a chemically complex intermediate likely used in PI3K inhibitor synthesis or similar medicinal chemistry campaigns.

Chemical Profile & Challenges:

  • Structure: A tetrahydropyran (oxane) core with a quaternary center at C3, substituted with a morpholine ring and a methylamine group.

  • Basicity: Di-basic. The primary amine (

    
    ) and morpholine nitrogen (
    
    
    
    ) create significant peak tailing issues on standard silica.
  • Polarity: Highly polar (

    
    ). Retention on C18 is negligible without ion-pairing or high pH.
    
  • Chromophore: Critical Issue. This molecule lacks a conjugated

    
    -system (no benzene rings). It is effectively "invisible" to standard UV detection (254 nm).
    

This guide replaces standard templates with a dynamic Troubleshooting & Optimization Hub designed to navigate these specific pitfalls.

Module 1: Chromatographic Separation (The Retention Problem)

User Query: "My analyte elutes at the void volume (dead time) on my C18 column. How do I retain it?"

Technical Diagnosis: Your molecule is protonated (+2 charge) at typical HPLC pH (2–3), making it extremely hydrophilic. It refuses to partition into the hydrophobic C18 stationary phase.

Solution Protocol: The Decision Matrix

You have two viable pathways. HILIC is recommended for MS detection; High-pH RP is recommended for robustness in QC environments.

Pathway A: Hydrophilic Interaction Liquid Chromatography (HILIC) (Recommended)
  • Why: HILIC thrives on polar, charged amines. The water layer on the silica surface retains the charged analyte.

  • Column: Bare Silica or Amide-functionalized particle (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][2]

    • Gradient: 90% B

      
       60% B. (Note: HILIC runs "backwards" compared to RP).
      
  • Critical Tip: Dilute your sample in 90% Acetonitrile. Injecting a water-rich sample into a HILIC column will destroy peak shape (the "solvent mismatch" effect).

Pathway B: High-pH Reversed Phase
  • Why: At pH 11-12, both amines are deprotonated (neutral). The molecule becomes hydrophobic enough to stick to C18.[3]

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Do not use standard silica; it will dissolve at pH > 8.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.5, adjusted with Ammonia).

    • B: Acetonitrile or Methanol.[4]

MethodSelection Start Select Mode MS_Detect Is Detection MS? Start->MS_Detect Robustness Priority: QC Robustness Start->Robustness HILIC HILIC Mode (Amide/Silica) High Sensitivity MS_Detect->HILIC Yes (High Organic) HighPH High pH RP (Hybrid C18) Peak Symmetry MS_Detect->HighPH No (Buffer Salt Issues) Robustness->HighPH Preferred

Figure 1: Decision matrix for selecting the chromatographic mode based on detection needs and robustness requirements.

Module 2: Detection Strategies (The "Invisible" Analyte)

User Query: "I see a flat baseline at 254 nm. At 210 nm, the noise is too high. How do I detect this?"

Technical Diagnosis: The molecule has no chromophore. Relying on end-absorption (<210 nm) is dangerous due to interference from mobile phase buffers and impurities.

Solution Protocol: Universal Detection

DetectorSuitabilityMechanismPros/Cons
UV (200-210 nm) Poor

transitions
Cons: High noise, non-specific, drift with gradients. Not Recommended.
CAD (Charged Aerosol) Excellent Particle chargingPros: Universal, mass-dependent response. Great for impurities lacking chromophores.
ELSD GoodLight scatteringPros: Universal.[5] Cons: Lower sensitivity than CAD; non-linear response.
MS (Single Quad) Best ESI (+) ionizationPros: Specificity (

). Cons: Requires volatile buffers; salts suppress signal.

Experimental Setup for CAD/ELSD:

  • Nebulizer Temp: 35°C (Keep low to prevent evaporation of semi-volatile impurities).

  • Mobile Phase: Must be volatile (Formate, Acetate, Carbonate). No Phosphate buffers.

  • Linearity: CAD response is curvilinear. Use a polynomial fit or a power function for calibration.

Module 3: Impurity Profiling

User Query: "I see small peaks eluting before my main peak. What are they?"

Technical Diagnosis: Based on the structure (quaternary C3 center), this molecule is likely synthesized via a Strecker-type reaction (Ketone + Morpholine + Cyanide) followed by reduction, or a Reductive Amination .

Likely Impurities Table:

Impurity TypeOriginRelative Retention (RP)Detection
Morpholine Starting MaterialEarly (Void)CAD/MS (No UV)
Oxan-3-one derivative Unreacted KetoneLate (Hydrophobic)UV (Weak carbonyl)
Nitrile Intermediate Incomplete ReductionMid-elutingUV (Weak), MS (+2 mass)
N-Oxide Degradation (Oxidation)Early (More Polar)MS (+16 Da)
Dimer Coupling side-reactionVery LateMS (2x Mass)

Workflow for Impurity Tracking: To validate that you are separating the amine from its precursors, you must perform a Spike-Recovery Study .

  • Spike the sample with pure Morpholine and the starting Ketone.

  • Verify Resolution (

    
    ):  Ensure 
    
    
    
    between the target amine and the morpholine peak.
  • Stress Testing: Expose sample to 3%

    
     for 2 hours. Look for the N-oxide peak (M+16) eluting before the parent in RP mode.
    

ImpurityLogic Sample Impure Sample Sep Separation (High pH C18) Sample->Sep Early Early Eluters (k < 1) Polar/Degradants Sep->Early Morpholine, N-Oxides Main Main Peak (Target Amine) Sep->Main Late Late Eluters Starting Materials/Dimers Sep->Late Ketones, Dimers

Figure 2: Elution order logic for identifying potential impurities in Reversed-Phase chromatography.

Module 4: Validation & Robustness (ICH Q2(R2))

User Query: "How do I validate this method according to the new ICH Q2(R2) guidelines?"

Core Requirement: ICH Q2(R2) emphasizes Lifecycle Management and ATP (Analytical Target Profile) .

Key Validation Parameters for this Molecule:

  • Specificity (Critical):

    • Demonstrate separation of the enantiomers if the C3 center is chiral (it is).

    • Action: If the product is a racemate, a standard C18 is fine. If it is a single enantiomer, you must use a Chiral Column (e.g., Chiralpak IG or IC) with a basic mobile phase (Hexane/EtOH/DEA) to prove enantiomeric purity.

  • Linearity (CAD Specific):

    • CAD is not inherently linear.[2][6]

    • Protocol: Prepare 5 levels (50% to 150%). Plot log(Response) vs. log(Concentration). The slope should be close to 1.0. If not, use a quadratic fit.

  • Robustness (pH Sensitivity):

    • Because

      
       is ~10.5, small changes in pH (e.g., 10.3 vs 10.7) can drastically change retention time.
      
    • Test: Deliberately vary pH by

      
       units. If retention shifts by >5%, define a strict pH adjustment protocol in the SOP.
      

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic–lipophilic, and lipophilic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[2][8] Application Note. Link

  • Waters Corporation. (2021). Strategies for the Separation of Polar Basic Compounds. Waters Application Library. Link

  • Dolan, J. W. (2010). LCGC North America: The "Silanol Effect" and Peak Tailing. LCGC International. Link

Sources

Optimization

Technical Support Center: Chiral Resolution of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Case ID: #MORPH-OXAN-03 Status: Active Support Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Analysis User Context: You are attempting to separate the enantiomers of [3-(Morpholin-4-yl)ox...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MORPH-OXAN-03 Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

User Context: You are attempting to separate the enantiomers of [3-(Morpholin-4-yl)oxan-3-yl]methanamine . Chemical Profile:

  • Core Structure: Tetrahydropyran (Oxane) ring.

  • Chiral Center: Position 3 is a quaternary carbon bonded to the oxane ring, a morpholine group, and a methanamine group.

  • Physicochemical Challenge:

    • High Basicity: The molecule contains two basic nitrogen atoms (morpholine secondary amine-like environment and the primary methanamine). This leads to severe peak tailing on traditional silica-based chiral stationary phases (CSPs).

    • Steric Bulk: The quaternary center creates a "buried" chiral pocket, requiring a CSP with a flexible yet specific groove (typically Amylose-based) rather than a rigid cavity.

Method Development Strategy (The "How-To")

Do not rely on "standard" screening gradients. This molecule requires a targeted approach for basic, sterically hindered amines.

Phase 1: The "Immobilized" Screening Protocol

Why this matters: The morpholine group often imparts poor solubility in standard Hexane/Alcohol mixtures. You need Immobilized Polysaccharide Columns (e.g., CHIRALPAK IA, IC, IG) because they tolerate "non-standard" solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) which are forbidden on coated columns (AD, OD).

Recommended Column Set:

  • CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate) – Immobilized)

    • Rationale: The "Gold Standard" for primary amines; the chloro-substituent often provides better resolution for bulky quaternary centers.

  • CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate) – Immobilized)

    • Rationale: The immobilized version of the classic AD-H.

Base Mobile Phase (Normal Phase):

  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Ethanol (EtOH) or Isopropanol (IPA)[1]

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA). Never run this molecule without a basic additive.

Phase 2: The Screening Workflow

ChiralScreening Start START: Dissolve Sample SolubilityCheck Check Solubility in Hexane/EtOH (50:50) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble StandardScreen Route A: Standard NP Hexane/EtOH/DEA (80:20:0.1) Soluble->StandardScreen Yes ImmobilizedScreen Route B: Immobilized Mode Hexane/DCM/EtOH/DEA (50:30:20:0.1) Soluble->ImmobilizedScreen No (Oily/Precipitates) Evaluate Evaluate Resolution (Rs) StandardScreen->Evaluate ImmobilizedScreen->Evaluate Optimize Optimize: 1. Switch Alcohol (EtOH <-> IPA) 2. Lower Temp (10°C) Evaluate->Optimize Rs < 1.5

Figure 1: Decision matrix for screening basic quaternary amines. Note the critical branch for solubility issues utilizing DCM.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely (Asymmetry > 1.5)."

Diagnosis: The primary methanamine and morpholine nitrogens are interacting with residual silanols on the silica support of the column. The Fix: The Additive Titration.

StepActionMechanism
1 Increase Base Strength Switch from 0.1% DEA to 0.1% Butylamine . Butylamine is stronger and competes more effectively for silanol sites.
2 "Double Base" Trick Use 0.1% DEA + 0.1% Ethanolamine . Ethanolamine can mask specific hydrogen-bonding silanols that DEA misses.
3 Temperature Drop Lower column temperature to 10°C - 15°C . This reduces the kinetics of the unwanted secondary interactions (silanol binding) while often increasing chiral recognition.
Issue 2: "I have separation, but the sample crashes out on the column (Pressure Spike)."

Diagnosis: The salt form (e.g., HCl salt) of the amine was injected into a non-polar mobile phase (Hexane), or the free base is too polar for Hexane. The Fix: The "Immobilized Solvent Switch".

  • Pre-requisite: You MUST be using an Immobilized column (IA, IB, IC, ID, IG, IH).

  • Protocol:

    • Dissolve sample in 100% Dichloromethane (DCM) or Methanol.

    • Change Mobile Phase to: Hexane / DCM / EtOH / DEA (60 : 20 : 20 : 0.1) .

    • Why: DCM is a "universal solubilizer" for these morpholine derivatives and does not deactivate immobilized phases.

Issue 3: "No separation observed (Single Peak)."

Diagnosis: The quaternary center is too bulky for the current chiral selector's "groove." The Fix: Selector Inversion.

  • If you used Amylose (IA, IG)

    
     Switch to Cellulose  (IC, OJ).
    
    • Cellulose tris(3,5-dichlorophenylcarbamate) (IC) often has a different "twist" in the polymer backbone that accommodates bulkier quaternary centers better than Amylose.

  • SFC Option: If HPLC fails, move to Supercritical Fluid Chromatography (SFC) . The high diffusivity of CO2 allows the analyte to penetrate deeper into the chiral polymer network.

Advanced Protocol: SFC Optimization

For drug development professionals scaling up for purification, SFC is the superior choice for this molecule due to solubility and solvent removal.

SFC Starting Conditions:

  • Column: CHIRALPAK IG or CHIRALCEL IC (3.0 x 100 mm, 3µm).

  • Mobile Phase A: CO2.

  • Mobile Phase B (Co-Solvent): Methanol + 0.2% Isopropylamine (IPAm). Note: IPAm is more volatile than DEA, making fraction drying easier.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar (Higher density = better solubility for morpholines).

SFCOptimization Tailing Problem: Tailing in SFC Action1 Add 0.5% Water to Co-Solvent Tailing->Action1 Resolution Problem: Low Resolution Action2 Switch Modifier: MeOH -> IPA Resolution->Action2 Result1 Suppresses Silanols Action1->Result1 Result2 Increases Selectivity Action2->Result2

Figure 2: SFC-specific troubleshooting. Water acts as a powerful additive in SFC to mask silanols for basic amines.

References & Grounding

  • Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, and IH. (Defines solvent compatibility for DCM/EtOAc strategies).

  • Pillai, V., et al. "Chiral Separation of Basic Drugs: The Role of Basic Additives in HPLC and SFC." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the DEA/Butylamine titration protocols).

  • Toribio, L., et al. "Enantioselective separation of basic compounds by SFC using polysaccharide-based stationary phases." Journal of Supercritical Fluids. (Validates the use of CO2/MeOH/Amine gradients for morpholine-like structures).

  • Sigma-Aldrich/Merck. Astec CHIROBIOTIC® Handbook. (Alternative macrocyclic antibiotic phases if polysaccharide phases fail for amino-ethers).

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide: Structure-Activity Relationship of [3-(Morpholin-4-yl)oxan-3-yl]methanamine Derivatives

Executive Summary Context: In modern medicinal chemistry, particularly within the optimization of kinase inhibitors (e.g., PI3K/mTOR) and CNS-active agents, the [3-(Morpholin-4-yl)oxan-3-yl]methanamine scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In modern medicinal chemistry, particularly within the optimization of kinase inhibitors (e.g., PI3K/mTOR) and CNS-active agents, the [3-(Morpholin-4-yl)oxan-3-yl]methanamine scaffold represents a "privileged" gem-disubstituted building block. This structure combines a solubilizing tetrahydropyran (oxan) core with a hinge-binding morpholine and a reactive methanamine vector.

Value Proposition: Unlike traditional linear linkers or highly lipophilic cyclohexane scaffolds, this derivative offers a unique balance of conformational restriction (via the quaternary C3 center) and physicochemical optimization (lowered logP, modulated pKa). This guide evaluates its utility as a core scaffold for fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Comparative Analysis of Scaffold Performance

To objectively evaluate the [3-(Morpholin-4-yl)oxan-3-yl]methanamine core, we compare it against two standard alternatives widely used in drug discovery: the Cyclohexane Analog (lipophilic standard) and the Acyclic Linker (flexible standard).

Table 1: Physicochemical & Functional Comparison
Feature[3-(Morpholin-4-yl)oxan-3-yl]methanamine (Focus)Cyclohexane Analog (Alternative A)Acyclic Propyl Linker (Alternative B)
Conformational Entropy Low (Rigid) . The gem-disubstitution locks the morpholine and amine vectors, reducing the entropic penalty upon binding.Medium . Chair/Boat interconversion is possible, but relatively rigid.High (Flexible) . High entropic penalty upon binding; "floppy" molecule.
Solubility (Aq) High . The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving water solubility.Low . Highly lipophilic; often requires formulation aids.Variable . Depends heavily on substituents.
Metabolic Stability Excellent . The quaternary C3 center blocks oxidative metabolism (CYP450) at the branching point.Moderate . Susceptible to hydroxylation at ring carbons.Poor . Susceptible to N-dealkylation or oxidation.
CNS Penetration Optimized . Lowered Lipophilicity (LogD) compared to cyclohexane often improves blood-brain barrier (BBB) crossing efficiency (MPO score).High , but often suffers from P-gp efflux liability due to high lipophilicity.Low . Often too polar or rapidly metabolized.
Primary Application PI3K/mTOR inhibitors, BACE1 inhibitors, CNS ligands.General kinase inhibitors (peripheral targets).Early-stage hits (often false positives).

Part 2: Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three distinct "Zones of Interaction." Understanding these zones is critical for derivatization.

Zone 1: The Morpholine Ring (The "Anchor")
  • Function: In kinase inhibitors, the morpholine oxygen typically forms a critical hydrogen bond with the hinge region (e.g., Valine or Isoleucine residues in the ATP binding pocket).

  • SAR Insight: Substitution on the morpholine ring (e.g., 2-methylmorpholine) usually abolishes activity due to steric clash within the hinge cleft. The unsubstituted morpholine is generally required for maximal potency.

Zone 2: The Tetrahydropyran (Oxan) Core (The "Shield")
  • Function: The THP ring serves as a bioisostere for cyclohexane.

  • Electronic Effect: The ring oxygen exerts an inductive effect (-I), slightly lowering the pKa of the nearby amine. This reduces the percentage of ionized species at physiological pH, potentially enhancing membrane permeability.

  • Stereochemistry: The 3,3-disubstitution creates a chiral center if the THP ring is further substituted. However, in the base scaffold, the achiral quaternary center directs the amine vector perpendicular to the morpholine plane, accessing distinct sub-pockets (e.g., the affinity pocket or ribose pocket).

Zone 3: The Methanamine Arm (The "Warhead Vector")
  • Function: This primary amine is the handle for chemical diversity. It is typically derivatized into:

    • Ureas/Amides: To reach the "back pocket" of kinases.

    • Sulfonamides: For specific GPCR interactions.

  • SAR Insight: Direct arylation of this amine often leads to "flat" molecules. A linker (amide/urea) is usually preferred to maintain the optimal bond angle established by the gem-disubstituted center.

Part 3: Mechanism of Action & Signaling Pathway

The primary utility of this scaffold is in the inhibition of the PI3K/Akt/mTOR pathway , a central regulator of cell survival and proliferation. The diagram below illustrates where derivatives of this scaffold intervene.

PI3K_Pathway cluster_legend Mechanism of Action RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibition Scaffold Derivatives Block ATP Binding at PI3K/mTOR Hinge Region PI3K->Inhibition PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1/2 AKT->mTOR Activates CellResponse Cell Survival & Proliferation mTOR->CellResponse Drives

Figure 1: The PI3K/Akt/mTOR signaling cascade. Derivatives of the [3-(Morpholin-4-yl)oxan-3-yl]methanamine scaffold act as competitive ATP inhibitors at the PI3K and mTOR nodes.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating Workflow)

Objective: Synthesize [3-(Morpholin-4-yl)oxan-3-yl]methanamine from commercially available tetrahydropyran-3-one.

Methodology (Strecker-Type Synthesis):

  • Reagents: Tetrahydropyran-3-one (1.0 eq), Morpholine (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), ZnI2 (cat).

  • Step 1 (Aminonitrile Formation): Dissolve ketone and morpholine in dry DCM. Add ZnI2 and TMSCN dropwise at 0°C. Stir at RT for 12h.

    • Validation Point: TLC should show disappearance of ketone spot.

  • Step 2 (Reduction): Dissolve the crude aminonitrile in dry THF. Add LiAlH4 (2.0 eq) slowly at 0°C. Reflux for 4h.

    • Mechanism:[1][2][3] Reduction of the nitrile (-CN) to the primary amine (-CH2NH2).

  • Workup: Fieser workup (Water/15% NaOH/Water). Extract with DCM.

  • Purification: Column chromatography (DCM:MeOH:NH3).

Synthesis_Workflow Start Tetrahydropyran-3-one Step1 1. Morpholine, TMSCN (Strecker Reaction) Start->Step1 Intermed Aminonitrile Intermediate Step1->Intermed Step2 2. LiAlH4 Reduction Intermed->Step2 Product [3-(Morpholin-4-yl)oxan-3-yl]methanamine Step2->Product

Figure 2: Two-step synthesis via Strecker reaction and reduction to generate the gem-disubstituted scaffold.

Protocol B: PI3K Biochemical Assay (ADP-Glo)

Objective: Quantify the inhibitory potency (IC50) of derivatives.

  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, ATP (10 
    
    
    
    M), ADP-Glo Reagent (Promega).
  • Preparation: Dilute compounds in DMSO (1% final concentration).

  • Reaction:

    • Incubate Enzyme + Compound for 15 min at RT.

    • Add ATP + Lipid Substrate to initiate.

    • Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence.

    • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Wortmannin or GDC-0941) must fall within 3-fold of historical IC50.

References

  • Jain, A. & Sahu, S.K. (2024).[4] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[4][5] Link

  • Singh, R.K. et al. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link[2]

  • Liu, Q. et al. (2010). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor.[6] Journal of Medicinal Chemistry. Link

  • PubChemLite. (2026). Entry: [3-(morpholin-4-yl)oxan-3-yl]methanamine.[7] University of Luxembourg.[7] Link

  • Heffron, T.P. et al. (2016).[8] Discovery of Clinical Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters. Link(Cited for context on morpholine-THP scaffolds in CNS drugs).

Sources

Comparative

A Comparative Guide to Metabolic Stability: Morpholine vs. Piperidine Analogs

Abstract In the landscape of drug discovery, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile of a potential drug candidate. Among the most ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile of a potential drug candidate. Among the most ubiquitous are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the replacement of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine imparts significant differences in their physicochemical and metabolic properties. This guide provides an objective comparison of the metabolic stability of morpholine versus piperidine analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during lead optimization.

Introduction: The Central Role of Metabolic Stability

The metabolic fate of a drug molecule is a key determinant of its efficacy and safety.[1] A compound that is metabolized too quickly will have a short duration of action, requiring frequent dosing and potentially leading to poor patient compliance. Conversely, a compound that is metabolized too slowly can accumulate in the body, leading to toxicity. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion.[2][3]

Piperidine and morpholine are foundational scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.[4][5] The choice between these two rings can be a pivotal moment in a drug design strategy. This guide dissects the biochemical rationale behind their differing metabolic fates and provides the practical context for leveraging these differences to design better drug candidates.

Biochemical Foundations: A Tale of Two Rings' Metabolism

The metabolic pathways of morpholine and piperidine are largely dictated by the presence of the oxygen atom in the morpholine ring, which fundamentally alters its electronic properties compared to piperidine.[1]

Piperidine Metabolism: Susceptible to Extensive Oxidation

Piperidine-containing compounds are susceptible to a wider range of metabolic transformations, often leading to more rapid clearance.[1] The primary metabolic routes for piperidine analogs, mediated largely by CYP enzymes like CYP3A4, include:[1][6]

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen is a common metabolic fate, which can lead to the formation of a stable lactam metabolite.[1][7]

  • N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of this bond is a predominant metabolic pathway for many drugs.[1][6]

  • Ring Opening & Contraction: Enzymatic reactions can lead to the cleavage of the C-N bonds, opening the ring, or in some cases, contracting the ring to form a pyrrolidine derivative.[1][8]

  • N-Oxidation: Direct oxidation of the nitrogen atom can form an N-oxide metabolite.[1]

  • Remote C-H Oxidation: Hydroxylation can also occur at positions further from the nitrogen atom (β or γ carbons).[7]

The susceptibility of the α-carbons to oxidation is a key liability. This process is often initiated by a hydrogen atom transfer (HAT) to the active oxygen species of the CYP enzyme, forming an unstable iminium intermediate that is then further processed.[7][8]

G cluster_piperidine Piperidine Metabolism Pathways Piperidine Piperidine Analog (R-Substituted) Iminium Iminium Intermediate Piperidine->Iminium CYP450 (H-Abstraction) NDealkylation N-Dealkylation Piperidine->NDealkylation CYP450 RingOpening Ring Opening Piperidine->RingOpening CYP450 NOxide N-Oxidation Piperidine->NOxide CYP450 Lactam α-Oxidation (Lactam Formation) Iminium->Lactam

Caption: Major metabolic pathways of the piperidine ring.

Morpholine Metabolism: Enhanced Metabolic Stability

The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1][9] This enhanced stability is a direct result of its chemical structure. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen atom (pKa ~8.5 vs. ~9.5-11 for piperidine) and, crucially, decreases the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.[1][9] This electronic "deactivation" makes the initial hydrogen abstraction step, which is common in piperidine metabolism, less favorable.

However, morpholine is not metabolically inert. Its major metabolic pathways include:[1]

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent can still occur.[1]

  • Ring Oxidation & Cleavage: While less common than with piperidine, hydroxylation can occur, sometimes leading to C-N bond cleavage and ring opening.[1][10][11]

  • N-oxidation: Formation of an N-oxide metabolite is also a possible pathway.[1][12]

The key takeaway for medicinal chemists is that the morpholine scaffold often serves as a "metabolic blocker," protecting the ring system from the extensive oxidation seen with piperidine.[13]

G cluster_morpholine Morpholine Metabolism Pathways Morpholine Morpholine Analog (R-Substituted) NDealkylation N-Dealkylation Morpholine->NDealkylation CYP450 RingCleavage Ring Oxidation (leading to cleavage) Morpholine->RingCleavage CYP450 NOxide N-Oxidation Morpholine->NOxide CYP450

Caption: Primary metabolic pathways of the morpholine ring.

Comparative Analysis: Illustrative Experimental Data

To quantify the difference in metabolic stability, in vitro assays using human liver microsomes (HLM) are the industry standard.[2][14] These subcellular fractions contain the majority of the Phase I metabolizing enzymes, including CYPs.[2] In these assays, the disappearance of the parent compound is monitored over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance value indicate greater metabolic stability.

The following table presents illustrative data from a simulated head-to-head microsomal stability assay comparing a hypothetical set of morpholine and piperidine analogs.

Compound PairStructuret½ (min)CLint (µL/min/mg protein)
Analog 1A Piperidine-R1592.4
Analog 1B Morpholine-R7518.5
Analog 2A Piperidine-R'< 5> 277
Analog 2B Morpholine-R'4233.0

Note: This data is illustrative and serves to highlight a common trend observed in drug discovery programs. Actual values are highly dependent on the specific molecular structure and substituents.

As the data illustrates, in a direct comparison where the only significant change is the replacement of a piperidine ring with a morpholine ring (Analog Pair 1 and 2), the morpholine analog consistently demonstrates a longer half-life and lower intrinsic clearance. This translates to higher metabolic stability, a desirable trait that can lead to an improved pharmacokinetic profile in vivo.[1]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a standard, self-validating system for determining metabolic stability.

Purpose

To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and a necessary cofactor (NADPH).[15]

Materials & Equipment
  • Biological: Pooled Human Liver Microsomes (e.g., from a commercial supplier).

  • Reagents: 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), Test Compounds, Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).[16][17]

  • Solvents: Acetonitrile (ACN) with an appropriate internal standard (IS) for analytical quantification, DMSO.

  • Equipment: 96-well plates, incubator capable of 37°C, centrifuge, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[15][16]

Experimental Workflow

Sources

Validation

A Senior Application Scientist's Guide to the Stereoselective Efficacy of [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing [3-(Morpholin-4-yl)oxan-3-yl]methanamine In the landscape of medicinal chemistry, novel chemical entities are continuo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing [3-(Morpholin-4-yl)oxan-3-yl]methanamine

In the landscape of medicinal chemistry, novel chemical entities are continuously synthesized to explore new pharmacological frontiers. The compound [3-(Morpholin-4-yl)oxan-3-yl]methanamine represents a convergence of privileged structural motifs. It features a morpholine ring, a scaffold frequently employed to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability, and to improve permeability across the blood-brain barrier[1]. This is fused to an oxane (tetrahydropyran) ring, another prevalent heterocycle in bioactive molecules, connected via a crucial aminomethyl linker[2][3].

The core of our investigation, however, lies in the molecule's stereochemistry. The carbon atom at the 3-position of the oxane ring, to which both the morpholine and aminomethyl groups are attached, is a chiral center . This chirality dictates that the molecule exists as a pair of non-superimposable mirror images, or enantiomers : (R)-[3-(Morpholin-4-yl)oxan-3-yl]methanamine and (S)-[3-(Morpholin-4-yl)oxan-3-yl]methanamine.

When synthesized without chiral control, the result is a 1:1 racemic mixture of these enantiomers. It is a fundamental principle in pharmacology that biological systems—composed of chiral proteins, enzymes, and receptors—often interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity[4]. Therefore, a comparative efficacy study of the individual stereoisomers is not merely an academic exercise; it is an indispensable step in drug development. This guide provides a framework for such an investigation.

The Imperative of Stereoisomer Resolution: A Rationale

The differential pharmacology of stereoisomers is a well-established phenomenon. For instance, pharmacological studies on 4-methylaminorex, a compound with two chiral centers, revealed significantly different potencies among its four isomers[4]. Similarly, the asymmetric synthesis and evaluation of a histamine H3 receptor antagonist showed that one stereoisomer displayed a superior in vitro affinity over the other three[5].

G cluster_0 Synthesis & Separation cluster_1 Parallel Biological Evaluation cluster_2 Data Analysis & Decision Racemic Racemic Mixture (R/S)-Isomers Separation Chiral Chromatography (e.g., SFC with Chiral Stationary Phase) Racemic->Separation R_Isomer (R)-Enantiomer (>99% e.e.) Separation->R_Isomer Elutes First S_Isomer (S)-Enantiomer (>99% e.e.) Separation->S_Isomer Elutes Second Assay_R In Vitro & In Vivo Assays for (R)-Isomer R_Isomer->Assay_R Assay_S In Vitro & In Vivo Assays for (S)-Isomer S_Isomer->Assay_S Compare Compare Efficacy, Potency, Selectivity, & PK/PD Profiles Assay_R->Compare Assay_S->Compare Decision Select Lead Candidate (Eutomer) Compare->Decision

Caption: Workflow for stereoisomer separation and evaluation.

Comparative Efficacy Analysis: A Hypothetical Data Summary

Given the prevalence of morpholine-containing compounds in CNS drug discovery, we can hypothesize a scenario where [3-(Morpholin-4-yl)oxan-3-yl]methanamine is being investigated as an inhibitor for a CNS-related enzyme, such as mTOR kinase, which is implicated in various neurological diseases[6][7]. The following table presents a hypothetical comparison of the racemic mixture and its constituent enantiomers.

ParameterRacemic Mixture(R)-Enantiomer(S)-EnantiomerJustification for Measurement
Target Binding Affinity (Kᵢ, nM) 25.02.548.0Measures the direct binding strength to the target enzyme. A lower value indicates higher affinity.
Enzyme Inhibition (IC₅₀, nM) 48.05.195.0Quantifies the concentration needed to inhibit 50% of the enzyme's activity. Confirms functional antagonism.
Cellular Potency (EC₅₀, nM) 110.022.0>1000Measures the compound's effectiveness in a cellular environment, accounting for cell permeability and target engagement.
Metabolic Stability (t½, min, HLM) 458515Assesses stability in Human Liver Microsomes (HLM). A longer half-life suggests better metabolic stability.
Aqueous Solubility (µg/mL) 150155148Important for bioavailability. The morpholine group generally confers good solubility[1].
hERG Inhibition (IC₅₀, µM) >30>302.5Screens for off-target activity at the hERG potassium channel, a key cardiotoxicity liability. A higher value is safer.

Data Interpretation: In this hypothetical model, the (R)-enantiomer is clearly the eutomer . It possesses significantly higher target affinity and functional potency compared to both the racemic mixture and the (S)-enantiomer. The racemate's activity is an average of its components, masking the true potency of the (R)-form. Furthermore, the (S)-enantiomer (the distomer ) not only shows poor efficacy but also introduces a significant hERG liability and is metabolically unstable, making it an undesirable component. This data provides a compelling, data-driven rationale for advancing only the pure (R)-enantiomer for further development.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (LanthaScreen™ Kinase Assay)

To generate the quantitative data presented above, a robust and validated experimental protocol is essential. The following describes a time-resolved FRET (TR-FRET) assay, a common method for measuring kinase inhibition.

Objective: To determine the IC₅₀ value of each stereoisomer against a target kinase (e.g., mTOR).

Materials:

  • Purified recombinant mTOR kinase.

  • Europium-labeled anti-phosphoserine/threonine antibody (TR-FRET donor).

  • GFP-labeled substrate peptide (e.g., GFP-4E-BP1) (TR-FRET acceptor).

  • ATP (Adenosine triphosphate).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test Compounds: (R)-, (S)-, and racemic [3-(Morpholin-4-yl)oxan-3-yl]methanamine, dissolved in DMSO.

  • 384-well, low-volume, black microplates.

  • TR-FRET compatible plate reader.

Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution series for each test compound (R-isomer, S-isomer, racemate) in DMSO, starting from a high concentration (e.g., 1 mM).

    • Prepare intermediate dilutions of the compound series in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Reaction Setup:

    • To each well of the 384-well plate, add 2.5 µL of the diluted test compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the enzyme/substrate mixture (pre-mixed in assay buffer to achieve final concentrations of ~2 nM mTOR and ~200 nM GFP-4E-BP1).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (prepared in assay buffer to a final concentration equal to the Km for mTOR).

  • Incubation:

    • Gently mix the plate and incubate at room temperature for 60 minutes. Protect the plate from light.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mix (containing EDTA to chelate Mg²⁺ and the Eu-labeled antibody in TR-FRET dilution buffer).

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G cluster_workflow TR-FRET Kinase Inhibition Assay Workflow start Prepare Compound Serial Dilutions add_cmpd Add Compounds to 384-well Plate start->add_cmpd add_enzyme Add Kinase/ Substrate Mix add_cmpd->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate1 Incubate 60 min (Kinase Reaction) add_atp->incubate1 add_detect Stop with EDTA & Add Detection Ab incubate1->add_detect incubate2 Incubate 60 min (Antibody Binding) add_detect->incubate2 read Read Plate (TR-FRET Signal) incubate2->read analyze Calculate IC50 read->analyze

Caption: Step-by-step TR-FRET assay protocol workflow.

Conclusion and Future Directions

While no public data currently exists for the efficacy of [3-(Morpholin-4-yl)oxan-3-yl]methanamine stereoisomers, this guide establishes a definitive scientific and logical framework for their evaluation. The combination of privileged scaffolds—morpholine and oxane—makes this compound an interesting candidate for further study, particularly in CNS-related therapeutic areas. The provided hypothetical data and experimental protocol illustrate the critical importance of stereoisomer resolution. Advancing a racemic mixture can obscure true potency, mask potential toxicity, and ultimately lead to the failure of a promising drug candidate. Therefore, the early-stage investment in chiral separation and parallel efficacy testing is a scientifically sound and economically prudent strategy in modern drug discovery.

References

  • Crivori, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link][6][1][8]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link][9]

  • Huh, C. W., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters. Available at: [Link][2][10]

  • ResearchGate. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Request PDF. Available at: [Link][11]

  • University of Birmingham. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Birmingham Research Portal. Available at: [Link][3]

  • MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(17), 5570. Available at: [Link][4]

  • PubMed. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, 23(14), 4044-4047. Available at: [Link][5]

  • PubMed. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. Available at: [Link][7]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: [3-(Morpholin-4-yl)oxan-3-yl]methanamine

Executive Summary & Chemical Characterization The Core Directive: Treat [3-(Morpholin-4-yl)oxan-3-yl]methanamine as a Corrosive Organic Base with potential aquatic toxicity. This compound is a heterobifunctional building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Characterization

The Core Directive: Treat [3-(Morpholin-4-yl)oxan-3-yl]methanamine as a Corrosive Organic Base with potential aquatic toxicity.

This compound is a heterobifunctional building block containing a morpholine ring (secondary amine derivative) and a primary methanamine group attached to a tetrahydropyran (oxan) core. Its disposal profile is dictated by its high basicity and the environmental persistence of the morpholine moiety.

Immediate Prohibition: Under NO circumstances should this compound be discharged into municipal sewer systems. Morpholine derivatives are difficult for standard water treatment facilities to degrade and can form toxic nitrosamines under specific environmental conditions.

Chemical Hazard Profile (Disposal Context)
PropertyClassificationOperational Implication
Basicity High (pKa ~8-10 est.)Corrosive (D002). Incompatible with acids and oxidizers.
Reactivity NucleophilicReacts violently with acid chlorides, anhydrides, and strong oxidizers.
Toxicity Irritant / CorrosiveRequires full PPE (Nitrile/Neoprene) to prevent skin necrosis.
Physical State Viscous Oil or Low-Melting SolidRequires solvent dissolution for bulk incineration.

Waste Segregation & Incompatibility[1]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste container pressurization and explosions.

Critical Segregation Rules
  • NO Acids: Mixing with strong acids (HCl, H₂SO₄) generates significant heat (exothermic neutralization).

  • NO Nitrosating Agents: Do not mix with nitrites or nitrous acid. The morpholine moiety can form N-nitrosomorpholine (a potent carcinogen).

  • NO Oxidizers: Segregate from peroxides, permanganates, and chlorates to prevent ignition.

DOT Diagram: Segregation Logic

The following decision tree illustrates the required segregation workflow before the chemical leaves the fume hood.

SegregationLogic Figure 1: Pre-disposal segregation logic to prevent incompatible waste mixing. Start Waste Generation: [3-(Morpholin-4-yl)oxan-3-yl]methanamine CheckState Is the waste mixed with other solvents/reagents? Start->CheckState CheckCompat Check Incompatibilities: Acids, Oxidizers, Nitrites CheckState->CheckCompat Yes (Mixture) PureStream Pure Substance / Stock CheckState->PureStream No (Pure) Decision Is it compatible? CheckCompat->Decision StreamA Stream A: Basic Organic Waste (Non-Halogenated) PureStream->StreamA Decision->StreamA Yes StreamB Stream B: High Hazard Segregation (Separate Container) Decision->StreamB No (Reactive Risk)

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically targeting the D002 (Corrosivity) characteristic.

Phase 1: Preparation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a breakage risk; metal containers are prohibited due to potential corrosion.

  • Labeling:

    • Primary Label: "Hazardous Waste - Organic Base"

    • Constituents: "[3-(Morpholin-4-yl)oxan-3-yl]methanamine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Corrosive" and "Toxic".

Phase 2: Bulking (For Pure Substance)

If you are disposing of an expired stock bottle (solid or oil):

  • Do not scrape the solid directly into a general waste drum if it generates dust.

  • Dissolution (Recommended): Dissolve the compound in a minimal amount of a combustible, non-halogenated solvent (e.g., Methanol or Ethanol).

    • Why? This facilitates injection into the incinerator nozzle at the disposal facility.

  • Transfer: Pour the solution into the "Basic Organic Waste" stream container.

Phase 3: Final Disposal (Cradle-to-Grave)

The ultimate fate of this molecule must be High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with a scrubber for Nitrogen Oxides (NOx), as the combustion of the morpholine and amine groups will generate NOx gases.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors) codes this for incineration, not landfill.

DOT Diagram: The Disposal Lifecycle

DisposalLifecycle Figure 2: Chain of custody from laboratory generation to thermal destruction. Bench Benchtop Waste (HDPE Container) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Daily Transfer Central Central Waste Storage (90-Day) Satellite->Central When Full/Weekly Transport DOT Hazardous Transport Central->Transport Manifest Sign-off Incinerator High-Temp Incineration (w/ NOx Scrubbing) Transport->Incinerator Final Destruction

Emergency Spill Response

Scenario: A 5g vial of [3-(Morpholin-4-yl)oxan-3-yl]methanamine drops and shatters.

Immediate Action: Evacuate the immediate area if dust/aerosols are present. Don PPE (Double nitrile gloves, goggles, lab coat).

StepActionMechanism/Reasoning
1. Contain Circle the spill with absorbent socks or pillows.Prevents migration into floor drains or under cabinetry.
2. Absorb Cover liquid spills with vermiculite, dry sand, or commercial "Organic Base" absorbent pads.Do not use paper towels initially; the high pH can degrade cellulose and potentially generate heat.
3. Neutralize (Optional) If the spill is large, apply Citric Acid or Sodium Bisulfate powder slowly.Converts the volatile free base into a non-volatile, water-soluble salt (citrate/sulfate). Caution: This generates heat.[1]
4. Collect Scoop the absorbed material using spark-proof tools into a wide-mouth HDPE jar.Avoids dust generation.[2][3][4][5]
5. Decontaminate Wipe the surface with 5% Acetic Acid followed by soap and water.Removes residual amine traces that cause lingering odors and contact hazards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for D002 Corrosivity characteristics). [Link]

  • PubChem. (n.d.). Morpholine - Safety and Hazards. National Library of Medicine. (Source for morpholine moiety toxicity and incompatibility data). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.